Hdac6-IN-34
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18F3N3O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-[[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H18F3N3O3/c1-17(2)7-12-14(13(25)8-17)15(18(19,20)21)22-24(12)9-10-3-5-11(6-4-10)16(26)23-27/h3-6,27H,7-9H2,1-2H3,(H,23,26) |
InChI Key |
AUEDMSVXWKXTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2CC3=CC=C(C=C3)C(=O)NO)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-34: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. This unique localization dictates its primary function in regulating the acetylation status of non-histone proteins, thereby controlling a variety of cellular processes such as protein folding and degradation, cell migration, and stress responses.
Hdac6-IN-34 (also known as compound 21) is a potent and selective, orally active inhibitor of HDAC6. Its targeted action against this cytoplasmic enzyme, with minimal effects on nuclear histone acetylation, makes it a promising candidate for therapeutic intervention with a potentially favorable safety profile. This document provides an in-depth technical guide to the mechanism of action of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its effects by directly binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated forms of HDAC6 substrates.
A key substrate of HDAC6 is α-tubulin, a major component of microtubules. The acetylation of α-tubulin is a critical post-translational modification that regulates microtubule stability and dynamics. By inhibiting HDAC6, this compound increases the levels of acetylated α-tubulin. This hyperacetylation of microtubules impacts various cellular functions, including intracellular transport and cell motility.
Another important consequence of HDAC6 inhibition by this compound is the modulation of inflammatory responses. In lipopolysaccharide (LPS)-stimulated macrophage cells, this compound has been shown to inhibit the secretion of the pro-inflammatory cytokine TNF-α.[1][2] This anti-inflammatory effect highlights its potential in treating inflammatory diseases like rheumatoid arthritis.[1][2]
Crucially, the selectivity of this compound for HDAC6 means that it does not significantly affect the acetylation of histones in the nucleus, which is a hallmark of pan-HDAC inhibitors that can lead to broad changes in gene expression and associated toxicities.[1][2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Description |
| IC50 (HDAC6) | 18 nM | The half maximal inhibitory concentration against HDAC6 enzyme activity.[1][2] |
Signaling Pathways
The inhibitory action of this compound on HDAC6 perturbs several downstream signaling pathways. The following diagrams illustrate the core mechanism of action and its impact on cellular processes.
Caption: Core mechanism of this compound action.
Experimental Protocols
The following are representative experimental protocols that can be used to characterize the mechanism of action of this compound.
HDAC6 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified HDAC6 enzyme.
Methodology:
-
Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.
-
This compound is added in a range of concentrations to the reaction mixture.
-
The deacetylation of the substrate by HDAC6 is allowed to proceed for a defined period at 37°C.
-
A developer solution is added to the reaction, which generates a fluorescent signal proportional to the amount of deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an HDAC6 enzymatic assay.
Western Blot Analysis of Acetylated Tubulin
Objective: To assess the effect of this compound on the acetylation of its substrate, α-tubulin, in a cellular context.
Methodology:
-
Culture a suitable cell line (e.g., cutaneous T-cell lymphoma cells) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
Incubate the membrane with a corresponding loading control primary antibody (e.g., total α-tubulin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tublin.
Caption: Workflow for Western Blot analysis.
TNF-α Secretion Assay
Objective: To measure the effect of this compound on the secretion of TNF-α from stimulated immune cells.
Methodology:
-
Culture macrophage-like cells (e.g., RAW 264.7) in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α secretion.
-
Incubate the cells for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on TNF-α secretion.
Conclusion
This compound is a highly selective and potent inhibitor of HDAC6 with a clear mechanism of action centered on the hyperacetylation of cytoplasmic proteins, most notably α-tubulin. Its ability to modulate microtubule dynamics and suppress inflammatory responses, without the widespread effects on gene transcription associated with pan-HDAC inhibitors, positions it as a valuable tool for research and a promising therapeutic candidate for a variety of diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other selective HDAC6 inhibitors.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-34
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of Hdac6-IN-34, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document details the currently available data on its biological activity, outlines experimental protocols for its characterization, and presents a representative synthesis scheme. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's context and evaluation.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to chromatin condensation and transcriptional repression. The 18 known mammalian HDACs are categorized into four classes based on their homology to yeast counterparts.[2][3][4] HDAC6, a member of the class IIb family, is unique due to its primary cytoplasmic localization and its possession of two catalytic domains.[1][5][6][7] Unlike other HDACs that primarily target histones, HDAC6 has a broader range of non-histone substrates, including α-tubulin, cortactin, and Hsp90.[2][3] This diverse substrate profile implicates HDAC6 in various cellular processes such as cell migration, protein trafficking and degradation, and the stress response, making it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[3][8]
Discovery of this compound
This compound has been identified as a potent and selective inhibitor of HDAC6. The discovery of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects and improve therapeutic windows.
Biological Activity
This compound exhibits a half-maximal inhibitory concentration (IC50) of 18 nM for HDAC6. Its selectivity for HDAC6 over other HDAC isoforms is a critical aspect of its therapeutic potential. While a complete selectivity profile against all HDAC isoforms is not publicly available, its known activity highlights a significant potency for its intended target.
Functionally, this compound has been shown to increase the acetylation level of α-tubulin, a key substrate of HDAC6, without affecting the acetylation of histones, which are primarily targeted by class I HDACs. This observation in cellular assays confirms its selective inhibition of HDAC6's cytoplasmic activity. Furthermore, this compound has been demonstrated to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, suggesting its potential in treating inflammatory conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative context with other selective HDAC6 inhibitors.
| Compound | HDAC6 IC50 (nM) | Reference |
| This compound | 18 |
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | >66 | |
| ACY-738 | 102 | - | - | 1.7 | 60 | [9] |
| HPOB | 2960 | - | - | 56 | 53 | [9] |
| Citarinostat (ACY-241) | 34 | 40 | 46 | 2.6 | 13 | [9] |
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is not publicly available, a representative synthetic route for a structurally similar class of tetrazole-based HDAC6 inhibitors is presented below. This multicomponent synthesis approach is a common and efficient method for generating libraries of such compounds for structure-activity relationship (SAR) studies.[8]
Representative Synthesis Scheme
The synthesis of tetrazole-containing HDAC6 inhibitors can be achieved through a one-pot multicomponent reaction. The general scheme involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source.
Caption: General workflow for the multicomponent synthesis of tetrazole-based HDAC6 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
HDAC Enzymatic Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.
Caption: Experimental workflow for a typical HDAC enzymatic assay.
Protocol:
-
Recombinant human HDAC enzymes are used.
-
A fluorogenic substrate, such as Fluor-de-Lys®, is utilized.
-
The test compound is serially diluted to a range of concentrations.
-
The enzyme, substrate, and compound are incubated together in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular α-Tubulin Acetylation Assay
This western blot-based assay determines the effect of the inhibitor on the acetylation of α-tubulin in a cellular context.
Protocol:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line of interest) to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
TNF-α Secretion Assay
This protocol describes an ELISA-based method to quantify the amount of TNF-α secreted from cells following treatment with the inhibitor.
Protocol:
-
Use a cell line capable of producing TNF-α, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and a standard curve of known TNF-α concentrations to the wells.
-
Incubate to allow TNF-α to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Incubate, wash, and then add a streptavidin-HRP conjugate.
-
Incubate, wash, and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Signaling Pathway Context
HDAC6 plays a significant role in cellular pathways related to protein quality control and cell motility. Its inhibition by this compound can modulate these pathways.
Caption: Simplified signaling pathway showing the effect of this compound on HDAC6 and its key substrates.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 with promising therapeutic potential. This guide has provided a summary of its known biological activities, presented standardized protocols for its evaluation, and offered a representative synthesis strategy. Further research to fully elucidate its selectivity profile and in vivo efficacy is warranted to advance its development as a potential therapeutic agent.
References
- 1. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Potential of Hdac6-IN-34 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of pathologies, including cancer, inflammatory disorders, and, increasingly, neurodegenerative diseases. Its primary cytoplasmic localization and unique substrate profile, which includes α-tubulin and cortactin, distinguish it from other HDAC isoforms. Inhibition of HDAC6 is implicated in the regulation of key cellular processes that are often dysregulated in neurodegenerative conditions, such as axonal transport, protein quality control, and neuroinflammation. This technical guide focuses on Hdac6-IN-34, a potent and selective HDAC6 inhibitor. While current in-vivo data for this compound is primarily in the context of inflammatory disease, its demonstrated mechanism of action—increasing α-tubulin acetylation and suppressing pro-inflammatory cytokine production—provides a strong rationale for its investigation in neurodegenerative disorders where these pathways are pathologically relevant. This document provides a comprehensive overview of this compound, including its known quantitative data, detailed experimental protocols for its characterization, and a discussion of the signaling pathways it modulates, offering a foundational resource for researchers poised to explore its therapeutic potential in neurodegeneration.
Introduction: HDAC6 as a Therapeutic Target in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1] A growing body of evidence implicates the dysregulation of non-histone protein acetylation in the pathogenesis of these disorders.[2] HDAC6, a class IIb histone deacetylase, is a key enzyme in this regulatory network.[3] Unlike nuclear HDACs that primarily modulate gene expression through histone modification, HDAC6 is predominantly located in the cytoplasm and deacetylates several non-histone proteins.[4]
Two of its major substrates, α-tubulin and cortactin, are critical for cytoskeletal dynamics. Deacetylation of α-tubulin by HDAC6 leads to less stable microtubules, which can impair axonal transport—a cellular process vital for neuronal survival and function that is known to be defective in many neurodegenerative diseases.[1][5] Consequently, inhibition of HDAC6 can enhance microtubule stability and restore axonal transport.[1]
Furthermore, HDAC6 is involved in the cellular stress response and protein degradation pathways. It plays a role in the formation of aggresomes, which are cellular compartments for the sequestration and clearance of misfolded proteins.[5] The accumulation of protein aggregates is a hallmark of several neurodegenerative diseases, and modulating HDAC6 activity may therefore influence this pathological cascade.
Neuroinflammation is another critical component in the progression of many neurodegenerative diseases. HDAC6 has been shown to regulate inflammatory responses, including the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6][7] Therefore, selective HDAC6 inhibitors hold the promise of a multi-faceted therapeutic approach: enhancing neuronal resilience through improved axonal transport, aiding in the clearance of toxic protein aggregates, and mitigating the chronic neuroinflammatory state that exacerbates neuronal damage.
Profile of this compound (Compound 21)
This compound, also referred to as compound 21 in the primary literature, is a novel, potent, and selective inhibitor of HDAC6.[8] It is a phenyl hydroxamate derivative featuring a tetrahydroindazolone cap group.[8] Its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, is a critical feature, as this is expected to minimize the side effects associated with pan-HDAC inhibition.
Current research has highlighted its efficacy in preclinical models of inflammatory disease, specifically rheumatoid arthritis.[8] In these models, this compound demonstrated a significant reduction in disease severity. Mechanistically, it has been shown to increase the acetylation of its primary substrate, α-tubulin, without affecting the acetylation of histones, confirming its selective action in a cellular context.[8] Furthermore, this compound inhibits the secretion of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[8] Given the established role of neuroinflammation and TNF-α in the pathology of various neurodegenerative diseases, these findings strongly support the investigation of this compound in this therapeutic area.
Quantitative Data for this compound
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| HDAC6 IC50 | 18 nM | Human | Enzymatic Assay | [8] |
| HDAC1 IC50 | 3900 nM | Human | Enzymatic Assay | [8] |
| Selectivity (HDAC1/HDAC6) | 217-fold | - | - | [8] |
Table 2: In Vivo Pharmacological Effects
| Model | Treatment | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis (AIA) | Compound 21 | Significantly reduced arthritis score | [8] |
| Rat AIA (Combination Therapy) | Compound 21 + Methotrexate | Synergistic effect in reducing arthritis score | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound, as well as representative protocols for assessing the therapeutic potential of HDAC6 inhibitors in the context of neurodegenerative diseases.
Protocols from this compound Primary Research
4.1.1. HDAC Enzymatic Activity Assay
This protocol is for determining the in vitro inhibitory activity of compounds against HDAC isoforms.
-
Materials: Recombinant human HDAC1 and HDAC6 enzymes, fluorescently labeled peptide substrate, assay buffer, test compounds, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme (HDAC1 or HDAC6) to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a specified period at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled peptide substrate.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
4.1.2. Western Blot for α-Tubulin Acetylation
This protocol is used to assess the effect of this compound on the acetylation of its substrate, α-tubulin, in a cellular context.
-
Materials: Cutaneous T-cell lymphoma cells, this compound, cell lysis buffer, primary antibodies (anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone), secondary antibodies, and Western blot imaging system.
-
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a specified time.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Perform a similar procedure for acetylated histones to assess selectivity.
-
4.1.3. TNF-α Secretion Assay in LPS-Stimulated Macrophages
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of TNF-α secretion.
-
Materials: Macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), this compound, cell culture medium, and a TNF-α ELISA kit.
-
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each concentration of this compound.
-
4.1.4. Rat Adjuvant-Induced Arthritis (AIA) Model
This in vivo model is used to evaluate the anti-arthritic efficacy of this compound.
-
Animals: Lewis or Sprague-Dawley rats.
-
Procedure:
-
Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail.[9][10]
-
Begin oral administration of this compound or vehicle control at a specified dose and frequency, starting from the day of adjuvant injection (prophylactic regimen).
-
Monitor the development of arthritis by measuring paw volume (plethysmometry) and scoring clinical signs of arthritis (e.g., erythema, swelling) regularly.
-
At the end of the study, collect tissues for histological analysis to assess inflammation, cartilage damage, and bone resorption.[10]
-
Representative Protocols for Neurodegenerative Disease Research
4.2.1. Assessment of Mitochondrial Transport in Primary Neurons
This protocol allows for the visualization and quantification of mitochondrial movement along axons, a process often impaired in neurodegenerative diseases.
-
Materials: Primary neuronal culture (e.g., hippocampal or cortical neurons), MitoTracker dye or transfection with a mitochondria-targeted fluorescent protein, live-cell imaging microscope.
-
Procedure:
-
Culture primary neurons on glass-bottom dishes.
-
Label mitochondria using a fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfecting the neurons with a plasmid encoding a fluorescent protein targeted to the mitochondria (e.g., mito-DsRed).
-
Treat the neurons with this compound or vehicle for a specified duration.
-
Acquire time-lapse images of axons using a live-cell imaging microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Generate kymographs from the time-lapse image series to visualize the movement of individual mitochondria over time and distance.
-
Quantify parameters such as mitochondrial velocity (anterograde and retrograde), flux (number of mitochondria passing a point per unit time), and the percentage of stationary versus motile mitochondria.
-
4.2.2. Behavioral Testing in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD mice)
These tests are used to assess cognitive function, which is a key outcome measure in preclinical studies of neurodegenerative diseases.
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Contextual Fear Conditioning (for associative learning and memory):
-
In a training session, mice are placed in a novel context (the conditioning chamber) and receive a mild foot shock (unconditioned stimulus) paired with an auditory cue (conditioned stimulus).
-
In a subsequent testing session, memory is assessed by measuring the freezing behavior (a fear response) of the mice when they are placed back into the same context (contextual memory) or when they are presented with the auditory cue in a different context (cued memory).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving HDAC6 and a typical experimental workflow for evaluating an HDAC6 inhibitor.
Figure 1: Key signaling pathways modulated by HDAC6 in the context of neurodegeneration.
Figure 2: A representative experimental workflow for the preclinical evaluation of this compound in a neurodegenerative disease model.
Conclusion and Future Directions
This compound is a potent and selective HDAC6 inhibitor with demonstrated efficacy in preclinical models of inflammation. Its mechanism of action, which involves the enhancement of α-tubulin acetylation and the suppression of the pro-inflammatory cytokine TNF-α, directly addresses two key pathological processes implicated in a wide range of neurodegenerative diseases. While direct evidence for the efficacy of this compound in models of neurodegeneration is currently lacking, the data presented in this guide provides a strong rationale for its investigation in this context.
Future studies should aim to evaluate this compound in established in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and ALS. Key endpoints for these studies should include the assessment of cognitive and motor function, the analysis of pathological hallmarks such as protein aggregation and neuronal loss, and the confirmation of target engagement in the central nervous system. Such studies are warranted to determine if the promising anti-inflammatory and neuro-supportive mechanisms of this compound can be translated into a novel therapeutic strategy for these devastating disorders.
References
- 1. cell-stress.com [cell-stress.com]
- 2. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of Huntington’s disease [bmbreports.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 10. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Hdac6-IN-34: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are mainly non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (Hsp90). By deacetylating these proteins, HDAC6 plays a crucial role in regulating cell motility, protein trafficking and degradation, and stress responses. The development of selective HDAC6 inhibitors is a key area of research, aiming to harness the therapeutic benefits of HDAC6 inhibition while minimizing the off-target effects associated with pan-HDAC inhibitors.
Hdac6-IN-34 is a potent and selective, orally active inhibitor of HDAC6. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, and preclinical efficacy. Detailed methodologies for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Biochemical Profile and Selectivity
This compound demonstrates high potency and selectivity for HDAC6. The inhibitory activity is typically measured by in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 18 |
Note: The full selectivity profile of this compound against all human HDAC isoforms (HDAC1-11) is not publicly available. Researchers should perform their own selectivity profiling for a comprehensive understanding.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its downstream substrates, most notably α-tubulin. Increased tubulin acetylation is a hallmark of HDAC6 inhibition and can be readily assessed by Western blotting. Unlike pan-HDAC inhibitors, this compound does not significantly affect the acetylation of histones.
Signaling Pathways
HDAC6 is implicated in several signaling pathways. By inhibiting HDAC6, this compound can modulate these pathways, leading to its therapeutic effects.
-
Tubulin and Microtubule Dynamics: By increasing the acetylation of α-tubulin, this compound can alter microtubule stability and dynamics. This can impact cellular processes such as cell migration and intracellular transport.
-
NF-κB Signaling: HDAC6 can deacetylate and regulate the activity of components of the NF-κB signaling pathway. Inhibition of HDAC6 may therefore modulate inflammatory responses by affecting NF-κB-mediated gene transcription.
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another protein whose activity can be modulated by HDAC6. Selective HDAC6 inhibition has been shown to decrease STAT3 phosphorylation, which can impact cytokine signaling and immune responses.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are general protocols and may require optimization for specific experimental conditions.
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme and the different concentrations of this compound.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Acetylation Assay (Western Blot)
This protocol is used to determine the effect of this compound on the acetylation of α-tubulin and histones in cultured cells.
Materials:
-
Cell line of interest (e.g., cutaneous T-cell lymphoma cells, macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
In Vivo Anti-Arthritic Efficacy (Rat Collagen-Induced Arthritis Model)
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Lewis rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with CFA.
-
On day 0, immunize rats with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 7, boost the rats with an intradermal injection of an emulsion of type II collagen in IFA.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting from a pre-determined day post-immunization (e.g., day 10).
-
-
Assessment of Arthritis:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Score the arthritis in each paw based on a scale that evaluates erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per animal).
-
Measure paw thickness using a caliper.
-
Monitor body weight as an indicator of general health.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the animals and collect the ankle joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Visualizations
Experimental Workflow: Cellular Acetylation Assay
Caption: Workflow for assessing cellular protein acetylation.
Signaling Pathway: HDAC6 and Substrate Deacetylation
Caption: Inhibition of HDAC6-mediated deacetylation.
Logical Relationship: this compound's Selective Action
Caption: Selectivity of this compound for HDAC6.
Conclusion
This compound is a valuable tool for researchers studying the biological roles of HDAC6 and for the development of novel therapeutics. Its selectivity for HDAC6 over other HDAC isoforms makes it a more precise tool than pan-HDAC inhibitors, allowing for the dissection of HDAC6-specific functions. The provided data and protocols in this guide are intended to facilitate the use of this compound in a variety of experimental settings. As with any research compound, it is crucial to carefully design and validate experiments to ensure the reliability and reproducibility of the results.
References
The Effect of HDAC6 Inhibition on α-Tubulin Acetylation: A Technical Guide to Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Tubastatin A, and its well-documented effect on α-tubulin acetylation. Due to the limited public information on "Hdac6-IN-34," this document focuses on Tubastatin A as a representative and well-characterized tool compound for studying the biological consequences of HDAC6 inhibition.
Introduction to HDAC6 and α-Tubulin Acetylation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses.[1][2] A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules.[3][4] HDAC6 deacetylates α-tubulin at lysine 40 (K40), a post-translational modification that influences microtubule stability and dynamics.[1][5] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with stabilized microtubules and has been implicated in therapeutic strategies for neurodegenerative diseases and cancer.[6][7]
Quantitative Data: The Potency and Selectivity of Tubastatin A
Tubastatin A is a potent and highly selective inhibitor of HDAC6. Its inhibitory activity has been quantified through various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| HDAC6 IC50 | 15 nM | Cell-free enzymatic assay | [7][8][9][10] |
| HDAC1 IC50 | > 16 µM | Cell-free enzymatic assay | [8] |
| HDAC8 IC50 | 0.854 µM - 0.9 µM | Cell-free enzymatic assay | [6][8] |
| Selectivity | >1000-fold vs. other HDACs (except HDAC8) | Cell-free enzymatic assay | [7][8][10] |
| α-Tubulin Acetylation EC50 | 145 nM | N2a neuroblastoma cells | [11] |
Table 1: In vitro inhibitory activity and cellular potency of Tubastatin A.
The dose-dependent effect of Tubastatin A on α-tubulin acetylation has been demonstrated in various cell lines and in vivo models.
| Cell Line / Model | Concentration Range | Observed Effect | Reference |
| Primary Cortical Neurons | 2.5 µM | Induction of α-tubulin hyperacetylation | [7][8] |
| NRK-52E Cells | Dose-dependent | Increase in acetylated α-tubulin levels | [9] |
| MCF-7 Cells | 5 - 30 µM | 40-70% increase in tubulin acetylation | [12] |
| Human Whole Blood | 10 nM - 30 µM | Clear dose-response increase in acetylated α-tubulin | [13] |
| Gars C201R/+ Mouse Sciatic Nerve | Not specified | 1.35-fold increase in acetylated α-tubulin vs. vehicle | [14] |
| Gars C201R/+ Mouse DRG | Not specified | 2.13-fold increase in acetylated α-tubulin vs. vehicle | [14] |
| Rat Ischemic Cortex (MCAO model) | Not specified | Significant restoration of acetylated α-tubulin levels | [5] |
Table 2: Dose-response of Tubastatin A on α-tubulin acetylation in various models.
Signaling Pathway of HDAC6-Mediated α-Tubulin Deacetylation
HDAC6 directly deacetylates α-tubulin, a process that can be reversed by HDAC6 inhibitors like Tubastatin A. This dynamic regulation of α-tubulin acetylation is crucial for maintaining microtubule function.
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition by Tubastatin A.
Experimental Protocols
Western Blotting for α-Tubulin Acetylation
This protocol outlines the detection of changes in α-tubulin acetylation in cell lysates following treatment with an HDAC6 inhibitor.
Caption: A typical workflow for assessing α-tubulin acetylation by Western blot.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HeLa, or neuronal cells) at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Tubastatin A (e.g., 0.1, 1, 5, 10, 30 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[12]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) at a 1:1000 dilution overnight at 4°C.
-
Incubate a parallel membrane or strip and re-probe the same membrane with a primary antibody against total α-tubulin (e.g., clone DM1A) at a 1:2000 dilution as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
-
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization of changes in the distribution and intensity of acetylated α-tubulin within cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with Tubastatin A as described in the Western blotting protocol.[12]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin (e.g., 1:500 dilution in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) at a 1:1000 dilution in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Analyze the fluorescence intensity and distribution of acetylated α-tubulin.
-
Conclusion
Tubastatin A serves as a powerful and selective chemical probe for investigating the role of HDAC6 in cellular biology. Its potent and specific inhibition of HDAC6 leads to a robust and dose-dependent increase in α-tubulin acetylation, making it an invaluable tool for researchers in neurobiology, oncology, and cell biology. The experimental protocols provided herein offer a standardized approach to quantifying and visualizing the effects of HDAC6 inhibition on the microtubule cytoskeleton.
References
- 1. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A hydrochloride | Class II HDACs | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. Tubastatin A - Chemietek [chemietek.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Cytoplasmic Targets of a Selective HDAC6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in a variety of cellular processes, including cell motility, protein degradation, and stress responses. Its diverse functions are mediated through the deacetylation of a growing list of non-histone protein substrates. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the methodologies used to identify and validate the cytoplasmic targets of a selective HDAC6 inhibitor. It includes a summary of known and potential targets identified through proteomic and acetylomic studies, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the design and execution of research in this area. While the specific compound "Hdac6-IN-34" is not characterized in the public domain, this guide offers a robust framework for investigating the cytoplasmic targets of any novel selective HDAC6 inhibitor.
Introduction to HDAC6 and Its Cytoplasmic Functions
Unlike most other HDACs, which are predominantly nuclear and regulate gene expression through histone deacetylation, HDAC6 is mainly localized in the cytoplasm.[1][2] This distinct subcellular localization points to its primary role in regulating the acetylation status and function of cytoplasmic proteins. HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which allows it to interact with ubiquitinated proteins and facilitate their clearance via autophagy.[1][3]
The known cytoplasmic substrates of HDAC6 are involved in diverse cellular pathways:
-
Cytoskeletal Dynamics: The most well-characterized substrate of HDAC6 is α-tubulin.[1][3][4] Deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics, thereby influencing cell migration and intracellular transport.
-
Chaperone Activity: HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (HSP90), which is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[2][5] Inhibition of HDAC6 leads to HSP90 hyperacetylation, resulting in the degradation of its client proteins.[5]
-
Cell Adhesion and Motility: Cortactin, an actin-binding protein involved in cell motility and invasion, is another key substrate of HDAC6.[1][3][4]
-
Stress Response: HDAC6 plays a role in the cellular stress response by mediating the formation of aggresomes, which are cellular inclusions that sequester misfolded proteins.[3]
Selective inhibition of HDAC6 is therefore a compelling therapeutic strategy to modulate these critical cellular processes. Identifying the full spectrum of cytoplasmic proteins whose acetylation is altered by a selective HDAC6 inhibitor is crucial for understanding its mechanism of action, predicting its therapeutic effects, and identifying potential off-target effects.
Quantitative Analysis of HDAC6 Cytoplasmic Targets
Recent advances in mass spectrometry-based proteomics and acetylomics have enabled the global and quantitative identification of protein acetylation changes in response to HDAC6 inhibition or knockout. These studies have expanded the list of known and potential HDAC6 substrates.
Table 1: Proteins with Increased Acetylation Upon HDAC6 Knockout in Mouse Liver
This table summarizes a selection of cytoplasmic proteins that showed significantly increased acetylation in the livers of HDAC6 knockout mice, as identified by quantitative proteomics.[6]
| Protein Name | Gene Symbol | Fold Change in Acetylation (KO/WT) | Putative Function |
| Myosin-9 | MYH9 | >1.5 | Cytoskeletal protein involved in cell adhesion and migration. |
| Heat shock cognate 71 kDa protein | HSPA8 (Hsc70) | >1.5 | Molecular chaperone involved in protein folding and degradation. |
| DnaJ homolog subfamily A member 1 | DNAJA1 | >1.5 | Co-chaperone of Hsc70. |
| Alpha-tubulin | e.g., TUBA1A | 1.6 - 9.1 | Major component of microtubules. |
| Peroxiredoxin | PRDX | >1.5 | Regulates redox processes. |
Table 2: Potential Novel Cytoplasmic Substrates of HDAC6 Identified by Substrate Trapping
This table lists proteins identified as high-confidence interacting partners of a catalytically inactive "substrate-trapping" mutant of HDAC6.[4]
| Protein Name | Gene Symbol | Method of Identification | Putative Function |
| Protein arginine methyltransferase 5 | PRMT5 | Mass Spectrometry | Catalyzes the methylation of arginine residues in proteins. |
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of the cytoplasmic targets of a selective HDAC6 inhibitor. This typically involves initial discovery-phase experiments using proteomics, followed by validation using orthogonal methods.
Proteomic and Acetylomic Profiling
Objective: To globally identify proteins that exhibit a change in acetylation status upon treatment with an HDAC6 inhibitor.
Methodology: Immunoprecipitation of Acetylated Peptides followed by Mass Spectrometry (IP-MS)
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines known to overexpress HDAC6) and treat with the selective HDAC6 inhibitor at a predetermined effective concentration and time course. A vehicle-treated control is essential.
-
Cell Lysis and Protein Digestion: Lyse the cells under denaturing conditions to inactivate endogenous proteases and deacetylases. Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
Immunoenrichment of Acetylated Peptides: Incubate the peptide mixture with an antibody that specifically recognizes acetylated lysine residues. These antibodies are often conjugated to beads (e.g., agarose or magnetic beads) to facilitate the immunoprecipitation of acetylated peptides.[7]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched acetylated peptides, typically using an acidic buffer.[7]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the peptide sequence and the site of acetylation.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the acetylated proteins.[7] Quantitative analysis, for example using label-free quantification or isobaric labeling (e.g., TMT), is then performed to determine the relative abundance of each acetylated peptide between the inhibitor-treated and control samples.
Target Validation by Immunoprecipitation and Western Blot
Objective: To confirm the interaction between HDAC6 and a putative substrate and to validate the change in its acetylation status.
Methodology: Co-immunoprecipitation (Co-IP) and Western Blot
-
Cell Lysis: Lyse cells treated with or without the HDAC6 inhibitor using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against HDAC6 (to pull down HDAC6 and its interacting proteins) or an antibody against the putative substrate. The antibody-protein complexes are then captured on protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the putative substrate (if HDAC6 was immunoprecipitated) or HDAC6 (if the substrate was immunoprecipitated) to confirm their interaction. To validate the change in acetylation, probe a western blot of total cell lysates or immunoprecipitated substrate with an acetyl-lysine specific antibody.
Validation of α-Tubulin Acetylation
Objective: To confirm the activity of the HDAC6 inhibitor by assessing the acetylation of its best-known substrate, α-tubulin.
Methodology: Acetyl-α-Tubulin Western Blot
-
Sample Preparation: Lyse cells treated with the HDAC6 inhibitor and a vehicle control.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at lysine 40). Also, probe a parallel blot or strip the first blot and re-probe with an antibody against total α-tubulin to serve as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative increase in acetylated α-tubulin upon inhibitor treatment.
Visualization of Pathways and Workflows
Signaling Pathway of HDAC6-Mediated Deacetylation
Caption: HDAC6 deacetylates cytoplasmic proteins like α-tubulin and HSP90.
Experimental Workflow for Target Identification
Caption: Workflow for identifying cytoplasmic targets of an HDAC6 inhibitor.
Logical Relationship of HDAC6 Inhibition and Cellular Outcomes
Caption: Inhibition of HDAC6 leads to increased protein acetylation and cellular changes.
Conclusion
The investigation of the cytoplasmic targets of a selective HDAC6 inhibitor is a critical step in its preclinical and clinical development. This guide outlines a systematic approach, from global discovery proteomics to specific target validation, to comprehensively characterize the mechanism of action of such a compound. By understanding the full landscape of proteins modulated by an HDAC6 inhibitor, researchers can gain deeper insights into its therapeutic potential and develop more effective and safer drugs for a variety of diseases. The provided protocols and visualizations serve as a valuable resource for scientists and drug developers embarking on the exciting challenge of dissecting the cytoplasmic roles of HDAC6.
References
- 1. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS identification of HDAC6 interactions [bio-protocol.org]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of HDAC6 Inhibition in Oncology
Disclaimer: This guide provides a comprehensive overview of the potential of Histone Deacetylase 6 (HDAC6) inhibitors in cancer therapy based on publicly available preclinical and clinical research. No specific information was found for a compound designated "Hdac6-IN-34." Therefore, this document focuses on the general mechanisms and therapeutic potential of selective HDAC6 inhibitors.
Introduction: HDAC6 as a Compelling Target in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins.[1][2] Among the 18 identified human HDACs, HDAC6, a class IIb deacetylase, has emerged as a particularly promising target in oncology.[3][4] Unlike other HDACs that are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm.[3][5] This unique localization, coupled with its diverse range of non-histone substrates, positions HDAC6 as a key regulator of cellular pathways critical for cancer cell survival, proliferation, and metastasis.[3][5]
HDAC6 is overexpressed in a variety of malignancies, including breast, liver, bladder, and colorectal cancers.[6] Its elevated expression is often associated with tumorigenesis, invasion, and migration.[6] A significant aspect that makes HDAC6 an attractive therapeutic target is that knockout mice for HDAC6 are viable, suggesting that its inhibition may have a favorable therapeutic window.[3]
The primary substrates of HDAC6 are non-histone proteins involved in critical cellular functions. These include α-tubulin, a key component of microtubules; cortactin, involved in cell motility; and the molecular chaperone Heat Shock Protein 90 (HSP90).[4][5] By deacetylating these proteins, HDAC6 influences microtubule dynamics, cell migration, and the stability of numerous oncogenic client proteins of HSP90.[6][7]
Mechanism of Action of HDAC6 Inhibitors in Cancer
HDAC6 inhibitors exert their anti-cancer effects through a multi-pronged mechanism, primarily by inducing the hyperacetylation of its key substrates. This leads to the disruption of several cellular processes that are essential for tumor growth and survival.
-
Disruption of Microtubule Dynamics: HDAC6 is responsible for the deacetylation of α-tubulin.[3] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which alters microtubule stability and function. This can impede cell division, migration, and invasion.[5]
-
Inhibition of the Aggresome Pathway and Autophagy: HDAC6 plays a vital role in the cellular response to misfolded protein stress.[5] It facilitates the transport of ubiquitinated misfolded proteins along microtubules to form an aggresome, which is then cleared by autophagy.[5] By inhibiting HDAC6, this crucial protein quality control mechanism is disrupted, leading to the accumulation of toxic protein aggregates and ultimately, apoptosis.
-
Destabilization of Oncogenic Proteins via HSP90 Hyperacetylation: HDAC6 deacetylates HSP90, a chaperone protein essential for the stability and function of numerous oncogenic "client" proteins, such as Bcr-Abl, c-Raf, and AKT.[7][8] Inhibition of HDAC6 results in the hyperacetylation of HSP90, which impairs its chaperone activity.[7] This leads to the degradation of its client proteins, thereby inhibiting pro-survival signaling pathways in cancer cells.[7][8]
-
Induction of DNA Damage and Apoptosis: Some studies suggest that HDAC inhibitors can enhance DNA damage and impair DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.[9] HDAC inhibition can also induce apoptosis by upregulating pro-apoptotic pathways.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HDAC6 and a general workflow for the preclinical evaluation of HDAC6 inhibitors.
Caption: Key signaling pathways regulated by HDAC6 in cancer cells.
Caption: General experimental workflow for preclinical evaluation of HDAC6 inhibitors.
Quantitative Data on Known HDAC6 Inhibitors
While specific quantitative data for "this compound" is unavailable, the following table summarizes the effects of other known HDAC6 inhibitors based on the provided search results.
| Inhibitor | Cancer Type(s) Studied | Observed Effects | Reference(s) |
| Ricolinostat (ACY-1215) | Multiple Myeloma, Breast Cancer, Melanoma, Glioblastoma, Prostate Cancer, Colorectal Cancer, Lymphoma | Antitumor effects as monotherapy or in combination. Currently in clinical trials. | [10] |
| Citarinostat (ACY-241) | Multiple Myeloma, Solid Tumors | Synergizes with pomalidomide and paclitaxel. | [10] |
| A452 | Non-Hodgkin Lymphoma, Multiple Myeloma, Colorectal Cancers, Glioblastoma | Potent anticancer agent in vitro. | [10] |
| Tubastatin A | Not specified in cancer context | Used in studies of myocardial ischemia/reperfusion injury. | [11] |
| TH34 | Neuroblastoma | Induces DNA damage-mediated cell death. | [9] |
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the efficacy of HDAC6 inhibitors.
Western Blotting for Acetylated Proteins
-
Objective: To determine the effect of an HDAC6 inhibitor on the acetylation status of its substrates (e.g., α-tubulin, HSP90).
-
Methodology:
-
Culture cancer cells to a suitable confluency and treat with the HDAC6 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-HSP90, total HSP90, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of an HDAC6 inhibitor on cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC6 inhibitor for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by an HDAC6 inhibitor.
-
Methodology:
-
Treat cancer cells with the HDAC6 inhibitor for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion and Future Perspectives
HDAC6 inhibitors represent a promising class of anti-cancer agents with a distinct mechanism of action compared to traditional chemotherapy and other targeted therapies. Their ability to simultaneously disrupt multiple key cellular processes essential for cancer cell survival and proliferation makes them an attractive therapeutic strategy. While several HDAC6 inhibitors are currently in clinical development, further research is needed to identify predictive biomarkers for patient selection and to explore rational combination therapies that can maximize their anti-tumor efficacy. The development of highly selective and potent HDAC6 inhibitors holds great promise for improving the treatment outcomes for patients with a wide range of malignancies.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Inhibitor Binding to Histone Deacetylase 6
An In-depth Technical Guide on the Structural Biology of HDAC6-Inhibitor Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Histone deacetylase 6 (HDAC6) is a prominent therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1][2] Its unique cytoplasmic localization and role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other HDAC isoforms.[1][3][4] Understanding the structural basis of inhibitor binding to HDAC6 is paramount for the rational design of potent and selective therapeutics. This guide provides a comprehensive overview of the structural biology governing the interaction of inhibitors with HDAC6, detailing quantitative binding data, key experimental protocols, and visualizing the underlying molecular mechanisms and workflows. While specific data for "Hdac6-IN-34" is not publicly available, this document leverages data from well-characterized HDAC6 inhibitors to illustrate the core principles of binding and inhibition.
Quantitative Analysis of HDAC6-Inhibitor Binding
The potency and selectivity of HDAC6 inhibitors are quantitatively assessed through various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are critical parameters for comparing the efficacy of different compounds.
| Inhibitor | Target(s) | IC50 (µM) | Kd (µM) | Assay Method | Reference |
| TH34 | HDAC6, HDAC8, HDAC10 | 4.6 (HDAC6) | - | NanoBRET | [5][6] |
| 1.9 (HDAC8) | |||||
| 7.7 (HDAC10) | |||||
| Compound 8 | HDAC6 selective | 0.3 | - | In vitro inhibition assay | [7] |
| Compound a9 | HDAC1, HDAC6 | 8.90 (HDAC6) | - | Enzyme inhibition assay | [8] |
| 5.30 (HDAC1) | |||||
| Compound b8 | HDAC6 selective | 4.20 | - | Enzyme inhibition assay | [8] |
| Cycloalkylhydroxamates (1-4) | HDAC6 | - | Varies (correlates with IC50) | Isothermal Titration Calorimetry | [9] |
| Bavarostat (4) | HDAC6 selective | Previously reported | - | In vitro inhibition assay | [2] |
| Ricolinostat | HDAC6 selective | - | - | - | [10] |
| Nexturastat A | HDAC6 selective | - | - | - | [10] |
The Structural Basis of HDAC6 Inhibition
The typical HDAC6 inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a capping group.[11][12] High-resolution crystal structures of HDAC6 in complex with various inhibitors have elucidated the molecular interactions that drive affinity and selectivity.[1][11][13]
HDAC6 possesses two catalytic domains, CD1 and CD2, with tubulin deacetylation primarily attributed to CD2.[1][4][11] The active site of HDAC6 CD2 features a narrow hydrophobic channel leading to a catalytic zinc ion (Zn2+).[14]
Key interactions include:
-
Zinc-Binding Group (ZBG): The ZBG, commonly a hydroxamate, chelates the catalytic Zn2+ ion. This interaction can be bidentate, with both the C=O and N-O- groups of the hydroxamate coordinating the zinc.[1][11]
-
Linker Region: The linker portion of the inhibitor occupies the hydrophobic channel. Aromatic and heteroaromatic linkers can form favorable π-π stacking interactions with phenylalanine residues F583 and F643 that line this channel.[1]
-
Capping Group: The capping group is a critical determinant of isozyme selectivity and interacts with the rim of the active site.[9] This region includes two shallow pockets, termed the L1 and L2 pockets, which can be occupied by the capping group to enhance binding affinity and selectivity.[11]
Experimental Protocols
Determining the structure and binding thermodynamics of an HDAC6-inhibitor complex involves a multi-step process, from protein expression to high-resolution structural analysis and biophysical characterization.
Expression and Purification of HDAC6
Due to the challenges in working with the full-length human protein, the catalytic domain 2 (CD2) of Danio rerio (zebrafish) HDAC6 is often used as a surrogate for structural studies.[15][16] It shares high sequence and structural similarity with the human ortholog and is more amenable to expression and crystallization.[15][16]
Protocol Outline:
-
Construct Design: The gene for zebrafish HDAC6 CD2 (zCD2) is cloned into an expression vector, often with a fusion tag (e.g., Maltose Binding Protein) to enhance solubility.[15]
-
Protein Expression: The expression vector is transformed into E. coli, and protein expression is induced.
-
Purification: The protein is purified from the cell lysate using a series of chromatography steps, such as affinity and size-exclusion chromatography.
X-ray Crystallography
X-ray crystallography provides atomic-level detail of the inhibitor's binding mode within the HDAC6 active site.
Protocol Outline:
-
Crystallization: The purified HDAC6-inhibitor complex is subjected to crystallization screening under various conditions (precipitants, salts, pH).[17] The hanging drop vapor diffusion method is commonly used.[18]
-
Data Collection: Crystals are exposed to an X-ray beam, and the resulting diffraction patterns are recorded.[18]
-
Structure Determination: The diffraction data is processed to determine the electron density map and build a 3D model of the protein-inhibitor complex.[18]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[19][20][21]
Protocol Outline:
-
Sample Preparation: The purified HDAC6 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe. Both must be in an identical, well-matched buffer to minimize heats of dilution.[21]
-
Titration: The inhibitor is injected into the protein solution in small aliquots.
-
Data Analysis: The heat released or absorbed during the binding event is measured for each injection.[19] The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[9][22]
Visualizations: Workflows and Pathways
Experimental Workflow for Structural Determination
Caption: Workflow for determining the crystal structure of an HDAC6-inhibitor complex.
HDAC6 Signaling in Microtubule Dynamics
Caption: Simplified pathway of HDAC6-mediated tubulin deacetylation and its inhibition.
Key Interactions in the HDAC6 Active Site
Caption: Logical diagram of inhibitor interactions within the HDAC6 active site.
References
- 1. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Studies of Human Histone Deacetylase 6 [xray.cz]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. structural-determinants-of-affinity-and-selectivity-in-the-binding-of-inhibitors-to-histone-deacetylase-6 - Ask this paper | Bohrium [bohrium.com]
- 13. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the expression, purification, and crystallization of histone deacetylase 6–inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the expression, purification, and crystallization of histone deacetylase 6-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Early In Vitro Evaluation of Hdac6-IN-34
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the initial evaluation of Hdac6-IN-34, a novel selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines detailed experimental protocols, data presentation formats, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of the compound's activity and mechanism of action.
Introduction to HDAC6 and its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs.[1][2][3] Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6 deacetylates a variety of non-histone protein substrates.[1][3][4] Key substrates of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[1][5][6] Through the deacetylation of these proteins, HDAC6 plays a crucial role in regulating numerous cellular processes such as cell motility, protein quality control, and stress responses.[2][5][7]
The inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[7][8] Selective HDAC6 inhibitors are of particular interest as they may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[2] this compound is a novel small molecule designed for the selective inhibition of HDAC6. The following sections detail the in vitro methodologies to characterize its potency, selectivity, and cellular effects.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the in vitro evaluation of this compound.
Table 1: Enzymatic Activity of this compound
| Enzyme | IC50 (nM) |
| HDAC6 | 15 |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are determined from a 10-point dose-response curve.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| A549 | α-tubulin acetylation | 50 |
| HeLa | Cell Viability (72h) | >25,000 |
EC50 values represent the concentration of the compound that gives a half-maximal response. α-tubulin acetylation was quantified by Western blot. Cell viability was assessed using an MTT assay.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
HDAC6 Enzymatic Assay
This fluorometric assay is designed to measure the enzymatic activity of purified HDAC6 and the inhibitory potential of this compound.[7][9][10]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound (serial dilutions)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of recombinant HDAC6 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-tubulin Acetylation
This method is used to assess the cellular activity of this compound by measuring the acetylation level of its primary substrate, α-tubulin.[11][12]
Materials:
-
Cell line (e.g., A549 or HeLa)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[13]
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[14]
Materials:
-
Cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value if applicable.
Immunofluorescence for α-tubulin Acetylation
This imaging-based assay visualizes the effect of this compound on the acetylation of the microtubule network.[15]
Materials:
-
Cell line (e.g., HeLa) cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-acetylated-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving HDAC6 and the workflows for the described experiments.
Caption: HDAC6 Signaling Pathway and the Effect of this compound Inhibition.
Caption: Workflow for the HDAC6 Enzymatic Inhibition Assay.
Caption: Workflow for Western Blot Analysis of α-tubulin Acetylation.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
Hdac6-IN-34: A Technical Guide to its Impact on Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular protein homeostasis by modulating two major degradation pathways: the ubiquitin-proteasome system (UPS) and autophagy. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Hdac6-IN-34 is a chemical probe that allows for the specific investigation of HDAC6 function. This technical guide provides an in-depth analysis of the mechanisms by which HDAC6 inhibition by compounds like this compound impacts protein degradation pathways, supported by quantitative data from studies on selective HDAC6 inhibitors, detailed experimental protocols, and visual representations of the underlying molecular processes.
The Central Role of HDAC6 in Protein Degradation
HDAC6 is distinguished from other HDACs by its two functional deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP). This unique structure enables it to act as a crucial link between the two major cellular protein degradation systems.
-
The Ubiquitin-Proteasome System (UPS): Under normal conditions, misfolded or damaged proteins are tagged with ubiquitin and subsequently degraded by the proteasome.[1] HDAC6 can bind to polyubiquitinated proteins via its ZnF-UBP domain.[2][3] Recent findings suggest that HDAC6 inhibitors can activate proteasomes, leading to an expansion of the tumor immunopeptidome.[4][5]
-
The Autophagy-Lysosome Pathway: When the UPS is overwhelmed or impaired, cells rely on autophagy to clear protein aggregates and damaged organelles. HDAC6 is a key player in this process, particularly in a specialized form of selective autophagy known as aggresophagy.[6][7][8] It facilitates the transport of ubiquitinated protein aggregates along microtubules to form a perinuclear structure called the aggresome, which is then cleared by autophagy.[1][6][7][8][9] This transport is dependent on the deacetylation of α-tubulin, a major substrate of HDAC6, which stabilizes microtubules.[3]
This compound: Impact on Protein Degradation Pathways
As a selective inhibitor of HDAC6, this compound is expected to modulate protein degradation by interfering with the deacetylase and ubiquitin-binding functions of the enzyme. The primary consequences of HDAC6 inhibition on protein degradation pathways are:
-
Inhibition of Aggresome Formation: By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of α-tubulin. This can disrupt microtubule stability and impair the transport of ubiquitinated protein aggregates, thereby inhibiting aggresome formation.[6] This can lead to an accumulation of misfolded proteins and induce endoplasmic reticulum (ER) stress, which can trigger apoptosis in cancer cells.[6]
-
Modulation of Autophagic Flux: The impact of HDAC6 inhibition on autophagic flux—the entire process of autophagy from cargo recognition to lysosomal degradation—is context-dependent. Some studies suggest that HDAC6 inhibition impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[10][11] This is supported by observations that HDAC6 is required for the fusion of autophagosomes with lysosomes in quality-control autophagy.[10][11] Conversely, other studies indicate that HDAC6 inhibition can promote autophagy, potentially as a compensatory mechanism.[12] An increase in the levels of the lipidated form of LC3 (LC3-II) and p62 is often indicative of a blockage in autophagic flux.[12]
-
Activation of the Proteasome: Recent evidence suggests that selective HDAC6 inhibitors can activate the chymotrypsin-like activity of the proteasome.[4][5] This effect is mediated by the release of the ubiquitin shuttle protein HR23B from HDAC6, which then delivers more ubiquitinated cargo to the proteasome for degradation.[4][5]
Quantitative Data on the Effects of Selective HDAC6 Inhibitors
The following tables summarize quantitative data from studies using selective HDAC6 inhibitors, which can be considered representative of the effects of this compound.
| Cell Line | Inhibitor | Concentration | Duration | Effect on Acetyl-α-tubulin | Effect on LC3-II | Effect on p62 | Reference |
| MM.1S | Degrader 3j | 100 nM | 4 h | Increased | Not Reported | Not Reported | [3] |
| HeLa | NP8 (PROTAC) | 100 nM | 24 h | Not Reported | Not Reported | Not Reported | [13] |
| LNCaP | Tubacin | Not Specified | Not Specified | Not Reported | No change | No change | [14] |
| PC3 | Tubacin | Not Specified | Not Specified | Not Reported | No change | No change | [14] |
| HCT116 | C1A | Not Specified | Not Specified | Not Reported | Increased | Increased | [15] |
| Osteosarcoma | C1A | Not Specified | Not Specified | Not Reported | Increased | Increased | [15] |
Table 1: Effect of Selective HDAC6 Inhibitors on Autophagy Markers.
| Cell Line | Inhibitor | Concentration | Duration | Effect on Proteasome Activity | Reference |
| RPMI-8226 | HDAC6 inhibitors | Not Specified | Not Specified | Increased ChT-like activity | [4] |
| ARH-77 | HDAC6 inhibitors | Not Specified | Not Specified | Increased proteasome activity | [4] |
| U266 | HDAC6 inhibitors | Not Specified | Not Specified | Increased proteasome activity | [4] |
| MM.1S | HDAC6 inhibitors | Not Specified | Not Specified | Increased proteasome activity | [4] |
Table 2: Effect of Selective HDAC6 Inhibitors on Proteasome Activity.
| Cell Line | Treatment | Effect on Aggresome Formation | Reference |
| RPMI-8226 | SAHA (pan-HDACi) + BZ/CAM | Suppressed | [6] |
| H226 | HDAC6 siRNA + BZ/CAM | Suppressed | [16] |
Table 3: Effect of HDAC6 Inhibition on Aggresome Formation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow: Assessing Autophagic Flux
Experimental Protocols
Western Blot Analysis of Autophagy Markers
This protocol is adapted from standard procedures for analyzing protein levels in cell lysates.[17][18][19][20]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MM.1S) at an appropriate density in 6-well plates.[13][21]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with desired concentrations of this compound and/or an autophagy inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the indicated time (e.g., 4, 6, or 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), acetylated-α-tubulin (1:2000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
Immunoprecipitation of HDAC6 and Associated Proteins
This protocol is based on established methods for immunoprecipitating HDAC6.[22][23][24][25]
1. Cell Lysis:
-
Lyse cells treated with or without this compound in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Centrifuge to clear the lysate as described above.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
3. Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting for HDAC6 and potential interacting partners (e.g., ubiquitin, p62).
Aggresome Formation Assay
This immunofluorescence-based assay is used to visualize and quantify aggresome formation.[16]
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with a proteasome inhibitor (e.g., 5 µM MG132) to induce aggresome formation, with or without co-treatment with this compound.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against a marker for aggresomes, such as vimentin (1:200) or ubiquitin (1:200), overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
3. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Aggresomes will appear as bright, perinuclear inclusions.
-
Quantify the percentage of cells with aggresomes in each treatment group.
Conclusion
This compound, as a selective inhibitor of HDAC6, provides a valuable tool for dissecting the intricate roles of this enzyme in protein degradation. By disrupting HDAC6's deacetylase and ubiquitin-binding functions, this compound can inhibit the cytoprotective aggresome pathway, modulate autophagic flux, and enhance proteasomal degradation. These multifaceted effects on cellular protein homeostasis underscore the therapeutic potential of targeting HDAC6 in diseases characterized by protein misfolding and aggregation. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the impact of this compound and other selective HDAC6 inhibitors on these critical cellular pathways.
References
- 1. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]
- 2. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Inhibition Releases HR23B to Activate Proteasomes, Expand the Tumor Immunopeptidome and Amplify T-cell Antimyeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Inhibition Releases HR23B to Activate Proteasomes, Expand the Tumor Immunopeptidome and Amplify T-cell Antimyeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress-mediated cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. embopress.org [embopress.org]
- 11. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC6 activity is not required for basal autophagic flux in metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. HDAC6 regulates human erythroid differentiation through modulation of JAK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Understanding the Pharmacokinetics of Selective HDAC6 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Hdac6-IN-34". Therefore, this technical guide utilizes data from well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, Ricolinostat (ACY-1215) and CKD-506 , as representative examples to illustrate the principles of pharmacokinetic analysis for this class of compounds. The data and methodologies presented herein are drawn from published preclinical and clinical studies on these specific agents.
Introduction to HDAC6 and its Inhibitors
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent enzyme belonging to the Class IIb family of HDACs. Unlike other HDACs, which mainly target histone proteins within the nucleus to regulate gene expression, HDAC6 possesses two catalytic domains and primarily deacetylates non-histone proteins.[1][2] Key substrates of HDAC6 include α-tubulin, a component of microtubules, and the chaperone protein Hsp90.[3] Through its enzymatic activity, HDAC6 is involved in numerous cellular processes such as cell migration, protein trafficking and degradation, and the stress response.[2]
Given its role in various pathologies, including cancer and inflammatory diseases, HDAC6 has emerged as a promising therapeutic target.[2][4] Selective HDAC6 inhibitors are being developed to modulate these pathways with potentially fewer side effects than pan-HDAC inhibitors, which can cause toxicities like nausea, diarrhea, and cardiac issues.[4] A thorough understanding of the pharmacokinetic (PK) profiles of these selective inhibitors is critical for their successful development, guiding dose selection and predicting their therapeutic window. This guide provides an in-depth look at the pharmacokinetic properties of representative HDAC6 inhibitors, supported by experimental data and methodologies.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters for Ricolinostat (ACY-1215) and CKD-506 from preclinical and clinical studies.
Preclinical Pharmacokinetics in Mice
Table 1: Pharmacokinetic Parameters of Ricolinostat (ACY-1215) in Mouse Plasma [5][6]
| Parameter | 5 mg/kg (Intravenous) | 10 mg/kg (Oral) | 30 mg/kg (Oral) |
| Cmax (ng/mL) | - | 1350 ± 210 | 3450 ± 430 |
| Tmax (hr) | - | 0.25 | 0.5 |
| AUC₀₋t (ng·hr/mL) | 985 ± 125 | 536 ± 68 | 1420 ± 180 |
| AUC₀₋inf (ng·hr/mL) | 1010 ± 130 | 550 ± 72 | 1460 ± 195 |
| t₁/₂ (hr) | 1.8 ± 0.2 | 1.2 ± 0.15 | 1.5 ± 0.2 |
| Bioavailability (F%) | - | 54.4% | 48.4% |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of CKD-506 in NZB/W F1 Mice [7]
| Parameter | 10 mg/kg (Intraperitoneal) | 25 mg/kg (Intraperitoneal) | 50 mg/kg (Intraperitoneal) |
| Cmax (ng/mL) | 358.3 ± 89.2 | 875.4 ± 195.6 | 1985.7 ± 450.1 |
| Tmax (hr) | 0.5 | 0.5 | 0.5 |
| AUC₀₋₂₄hr (ng·hr/mL) | 2050.8 ± 412.3 | 4850.2 ± 980.5 | 10250.6 ± 2100.7 |
| t₁/₂ (hr) | ~10 | ~10 | ~10 |
Data presented as mean ± standard deviation. Half-life (t₁/₂) was estimated from graphical data.
Clinical Pharmacokinetics in Healthy Volunteers
Table 3: Pharmacokinetic Insights for CKD-506 in Healthy Volunteers (Single and Multiple Ascending Doses) [8]
| Parameter | Observation |
| Absorption (Tmax) | Rapidly absorbed, with median Tmax between 0.5 - 1.0 hour post-dose. |
| Steady State | Reached on Day 6 for once-daily (QD) dosing. |
| Accumulation | Minimal accumulation observed, with a mean ratio (Rac) of 1.05 to 1.30. |
| Exposure | Plasma exposure was found to be relatively dose-proportional. |
| Pharmacodynamics | Dose-dependent increase in acetylated α-tubulin in CD3+ T cells and monocytes. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies.
Preclinical Pharmacokinetic Study of Ricolinostat (ACY-1215) in Mice
-
Objective: To determine the pharmacokinetic profile and bioavailability of Ricolinostat in mice following intravenous and oral administration.[5][6]
-
Animal Model: Male ICR mice.
-
Dosing:
-
Sample Collection: Blood samples were collected from the tail vein at specified time points into heparinized tubes. Plasma was separated by centrifugation.
-
Analytical Method:
-
Sample Preparation: Plasma samples were prepared using a protein precipitation method with acetonitrile. Cilostazol was used as the internal standard (IS).[5][6]
-
Instrumentation: An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system was used for the quantitative analysis of Ricolinostat in plasma.[5][6]
-
Validation: The bioanalytical method was validated for linearity, precision, accuracy, matrix effect, and recovery. The standard curve was linear over the range of 0.5 to 1,000 ng/mL.[5][6]
-
Preclinical Pharmacokinetic Study of CKD-506 in Mice
-
Objective: To evaluate the pharmacokinetic profile of CKD-506 in a mouse model of systemic lupus erythematosus.[7]
-
Animal Model: NZB/W F1 mice.[7]
-
Dosing:
-
Intraperitoneal (IP): Single doses of 10, 25, and 50 mg/kg were administered.[7]
-
-
Sample Collection: Plasma samples were collected at various time points post-injection to measure drug concentration.
-
Analytical Method: While the specific analytical method was not detailed in the provided abstract, such studies typically employ LC-MS/MS for sensitive and specific quantification of the drug in a biological matrix.[8]
Visualizations: Pathways and Workflows
HDAC6 Signaling and Inhibition Pathway
Caption: Mechanism of HDAC6 inhibition and its downstream effects.
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitacs.ca [mitacs.ca]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. CKD-506, a novel HDAC6-selective inhibitor, improves renal outcomes and survival in a mouse model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of CKD-506, a Novel, Histone Deacetylase 6 (HDAC6) Inhibitor, in Healthy Volunteers - ACR Meeting Abstracts [acrabstracts.org]
Hdac6-IN-34: A Technical Guide to Modulating Oxidative Stress via Selective HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a critical regulator of the cellular response to oxidative stress.[1][2] Unlike other HDACs that primarily target nuclear histones, HDAC6 deacetylates a range of non-histone proteins, thereby influencing crucial pathways in cellular homeostasis, protein quality control, and stress response.[1][2] This technical guide explores the role of selective HDAC6 inhibition in modulating oxidative stress, using the hypothetical next-generation inhibitor, Hdac6-IN-34 , as a framework for discussion. We will delve into the molecular mechanisms, present key quantitative data from analogous real-world inhibitors, detail relevant experimental protocols, and visualize the core signaling pathways.
Introduction: HDAC6 as a Therapeutic Target in Oxidative Stress
HDAC6 is a class IIb histone deacetylase distinguished by its primary cytoplasmic localization and its unique structure, which includes two catalytic domains and a zinc-finger ubiquitin-binding domain.[1][3][4] This structure enables HDAC6 to regulate diverse cellular processes critical for managing oxidative stress:
-
Protein Quality Control: HDAC6 is instrumental in the aggresome-autophagy pathway. By deacetylating α-tubulin, it facilitates the transport of misfolded, ubiquitinated proteins along microtubules to be sequestered in aggresomes for subsequent degradation.[2] This process is vital for cell survival under proteotoxic stress, a common consequence of oxidative damage.
-
Mitochondrial Dynamics: HDAC6 influences mitochondrial function and dynamics. Its inhibition has been shown to affect the generation of ROS and maintain cellular redox balance.[2]
-
Antioxidant Defense Regulation: HDAC6 can deacetylate and regulate the activity of key antioxidant proteins, such as peroxiredoxins (Prdx), which are crucial for detoxifying peroxides.[5]
Given these central roles, the development of selective HDAC6 inhibitors presents a promising therapeutic strategy to ameliorate diseases driven by oxidative stress. While "this compound" serves as a placeholder for a novel, potent, and selective inhibitor, its therapeutic potential is predicated on the extensive research conducted on existing inhibitors.
Molecular Mechanism of Action
The primary mechanism by which this compound and other selective inhibitors are expected to modulate oxidative stress is through the targeted inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its key cytoplasmic substrates.
Key Substrates and Downstream Effects
-
α-Tubulin: Hyperacetylation of α-tubulin enhances the stability and flexibility of the microtubule network. This improved cytoskeletal function is critical for efficient mitochondrial transport and the clearance of damaged proteins and organelles (mitophagy), thereby reducing cellular stress.
-
Heat Shock Protein 90 (Hsp90): HDAC6 deacetylates Hsp90, a chaperone protein essential for the stability and function of numerous client proteins. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the degradation of misfolded client proteins.[2] This is particularly relevant in cancer, where Hsp90 stabilizes many oncoproteins.
-
Peroxiredoxins (Prdx): Acetylation of Prdx proteins, such as Prdx1 and Prdx2, can enhance their enzymatic activity, leading to more efficient reduction of harmful hydrogen peroxide and other peroxides.[5] By inhibiting HDAC6, this compound would increase Prdx acetylation, directly bolstering the cell's antioxidant capacity.
-
Cortactin: Involved in actin polymerization and cell motility. While its role in oxidative stress is less direct, its regulation by HDAC6 is crucial for cellular dynamics.[2]
Signaling Pathway Visualization
The core mechanism involves this compound entering the cell and binding to the catalytic domain of HDAC6, preventing it from deacetylating its substrates. This leads to a cascade of downstream effects that collectively enhance the cell's resilience to oxidative stress.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates and enhanced cell survival.
Quantitative Data Presentation
While specific data for this compound is not available, the following tables summarize representative quantitative data from well-characterized selective HDAC6 inhibitors found in the literature. This data provides a benchmark for the expected potency and selectivity of a novel agent like this compound.
Table 1: In Vitro Enzymatic Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) | Reference |
| HPB | 31 | 1,130 | ~36 | --INVALID-LINK--[1] |
| Compound 6g | 70 | >10,000 | >142 (approx.) | --INVALID-LINK--[6] |
| Compound 6h | 60 | 3,000 | 50 | --INVALID-LINK--[6] |
| Compound 6l | 30 | 5,200 | 173 | --INVALID-LINK--[6] |
| Compound 5b | 150 | 2,300 | ~15 | --INVALID-LINK--[7] |
| Aminotriazoloquinazoline 11a | 0.5 | >1000 | >2000 | --INVALID-LINK--[8] |
| Ring-opened derivative 18 | 0.1 | >1000 | >10000 | --INVALID-LINK--[8] |
Table 2: Cellular Effects of HDAC6 Inhibition
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tubastatin A | H9c2 cells (High Glucose) | ROS Detection | H₂O₂ Concentration | Significant Decrease | --INVALID-LINK--[5][9] |
| Tubastatin A | H9c2 cells (High Glucose) | Cell Viability | MTT Assay | Significant Increase | --INVALID-LINK--[5][9] |
| HPB | LNCaP (Prostate Cancer) | Western Blot | Acetylated α-tubulin | Dose-dependent Increase | --INVALID-LINK--[1] |
| Ricolinostat (ACY-1215) | SUM149 (Breast Cancer) | Western Blot | Acetylated α-tubulin | Potent Increase | --INVALID-LINK--[10] |
| TH34 | SK-N-BE(2)-C (Neuroblastoma) | Cell Viability | Trypan Blue | Dose-dependent Decrease | --INVALID-LINK--[11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel HDAC6 inhibitors. Below are standard protocols for key experiments cited in the literature.
In Vitro HDAC Activity Assay
This protocol determines the direct inhibitory effect of a compound on recombinant HDAC6 enzyme activity.
Objective: To calculate the IC₅₀ value of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys™ substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction
-
This compound and reference inhibitors (e.g., Tubastatin A) serially diluted in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 25 µL of diluted compound or vehicle (DMSO control).
-
Add 50 µL of recombinant HDAC6 enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate percent inhibition relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value using non-linear regression.
Western Blot for Acetylated α-Tubulin
This assay confirms the on-target cellular activity of the inhibitor by measuring the acetylation status of a primary HDAC6 substrate.
Objective: To assess the ability of this compound to increase α-tubulin acetylation in cells.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. Quantify band intensity and normalize acetylated-α-tubulin to total α-tubulin.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of the inhibitor on intracellular ROS levels under conditions of oxidative stress.
Objective: To determine if this compound can reduce oxidative stress-induced ROS production.
Materials:
-
Cell line of interest
-
Oxidative stress inducer (e.g., H₂O₂, menadione, or high glucose for modeling diabetic conditions)
-
This compound
-
Cell-permeable fluorescent ROS probe (e.g., DCFDA or DHE)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Plate cells in a 96-well plate or appropriate culture dish.
-
Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen inducer (e.g., 100 µM H₂O₂) for a short duration (e.g., 30-60 minutes).
-
Wash the cells with warm PBS.
-
Load the cells with the ROS probe (e.g., 10 µM DCFDA) in phenol red-free medium and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a plate reader, microscope, or by analyzing individual cells via flow cytometry. An increase in fluorescence corresponds to higher ROS levels.
Workflow and Pathway Visualizations
Visualizing the experimental and logical flows can clarify the drug discovery and validation process for a novel HDAC6 inhibitor.
Caption: Drug discovery workflow for a novel HDAC6 inhibitor targeting oxidative stress.
Conclusion and Future Directions
The inhibition of HDAC6 represents a compelling strategy for combating diseases rooted in oxidative stress. By targeting key cytoplasmic proteins involved in protein quality control and antioxidant responses, selective inhibitors like the conceptual this compound can restore cellular homeostasis. The multifaceted role of HDAC6, from regulating microtubule dynamics to facilitating autophagy, underscores its importance as a therapeutic target.[2] Future research should focus on developing inhibitors with superior selectivity and drug-like properties, exploring their efficacy in a wider range of disease models, and elucidating the long-term safety profiles of modulating this crucial cellular enzyme. The data and protocols presented here provide a foundational guide for researchers and drug developers aiming to harness the therapeutic potential of HDAC6 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 activity is a non-oncogene addiction hub for inflammatory breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hdac6-IN-34 on Chaperone Protein Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic enzyme that regulates a multitude of cellular processes, primarily through its influence on protein acetylation. One of its key non-histone substrates is the molecular chaperone Heat shock protein 90 (Hsp90), a central player in maintaining cellular proteostasis. The selective inhibition of HDAC6, therefore, presents a compelling therapeutic strategy for diseases characterized by protein misfolding and aggregation, such as cancer and neurodegenerative disorders. This technical guide delves into the effect of a specific and selective HDAC6 inhibitor, Hdac6-IN-34, on chaperone protein activity. While detailed quantitative data for this compound is not extensively available in the public domain, this document outlines the established mechanism of action for selective HDAC6 inhibitors on the Hsp90 chaperone system, provides representative experimental protocols to assess these effects, and presents the known specifics of this compound.
Introduction: The HDAC6-Hsp90 Axis in Protein Homeostasis
HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm. It plays a pivotal role in various cellular functions, including cell motility, stress response, and the degradation of misfolded proteins. A key mechanism through which HDAC6 exerts its effects is by deacetylating non-histone protein substrates.
One of the most well-characterized substrates of HDAC6 is Hsp90, a highly conserved molecular chaperone. Hsp90 is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical signaling molecules involved in cell growth, differentiation, and survival. The chaperone function of Hsp90 is intricately regulated by post-translational modifications, including acetylation.
HDAC6 directly interacts with and deacetylates Hsp90, a process necessary for its full chaperone activity.[1][2] Deacetylated Hsp90 can efficiently bind to its client proteins and co-chaperones, forming a functional chaperone complex that facilitates proper protein folding and prevents aggregation.
Mechanism of Action of this compound on Hsp90 Chaperone Activity
This compound is a potent and selective inhibitor of HDAC6 with a reported IC50 of 18 nM.[3] By selectively inhibiting the deacetylase activity of HDAC6, this compound is expected to induce a state of Hsp90 hyperacetylation. This increased acetylation of Hsp90 disrupts its chaperone function through several key mechanisms:
-
Reduced ATP Binding: Acetylation of specific lysine residues within Hsp90 can decrease its affinity for ATP, which is essential for the chaperone cycle.
-
Impaired Client Protein and Co-chaperone Interaction: Hyperacetylation of Hsp90 leads to the dissociation of client proteins and essential co-chaperones, such as p23.[1] This destabilizes the chaperone-client complex and prevents the proper maturation of the client proteins.
-
Client Protein Degradation: Destabilized client proteins, unable to be properly chaperoned by the inhibited Hsp90, are often targeted for ubiquitination and subsequent degradation by the proteasome. This provides a therapeutic avenue for diseases driven by the overexpression or mutation of Hsp90 client proteins, such as in many cancers.
The following diagram illustrates the signaling pathway affected by HDAC6 inhibition.
Caption: Signaling pathway of this compound action on Hsp90.
Quantitative Data on this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | HDAC6 | 18 | [3] |
Experimental Protocols
To assess the effect of this compound on chaperone protein activity, the following experimental protocols are recommended. These are generalized procedures and should be optimized for the specific experimental system.
Western Blot Analysis of Hsp90 Acetylation and Client Protein Levels
This protocol allows for the quantification of changes in the acetylation status of Hsp90 and the protein levels of its clients upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours). A positive control, such as a known pan-HDAC inhibitor (e.g., TSA or SAHA), can be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-acetylated-Lysine
-
Anti-Hsp90
-
Antibodies against specific Hsp90 client proteins (e.g., Akt, c-Raf, CDK4)
-
Anti-GAPDH or β-actin as a loading control
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of acetylated Hsp90 to total Hsp90 and client proteins to the loading control.
Caption: Workflow for Western Blot Analysis.
Co-Immunoprecipitation to Assess Hsp90 Chaperone Complex Integrity
This protocol is designed to determine if this compound treatment disrupts the interaction between Hsp90 and its co-chaperones or client proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) supplemented with protease and deacetylase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Hsp90 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against co-chaperones (e.g., p23) and client proteins.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
This compound, as a selective HDAC6 inhibitor, holds significant promise as a modulator of chaperone protein activity, primarily by inducing the hyperacetylation of Hsp90. This leads to the disruption of the Hsp90 chaperone machinery and the subsequent degradation of its client proteins. While specific quantitative data for this compound's effect on chaperone function is not extensively documented in publicly accessible literature, the established mechanism of action for this class of inhibitors provides a strong rationale for its use in studying cellular processes dependent on Hsp90. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on the Hsp90 chaperone system in their models of interest. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases characterized by aberrant protein folding and stability.
References
Exploring the Off-Target Effects of Hdac6-IN-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation necessary for characterizing the off-target effects of novel selective Histone Deacetylase 6 (HDAC6) inhibitors, using Hdac6-IN-34 as a representative compound. A thorough understanding of off-target interactions is critical for predicting potential toxicities, understanding secondary pharmacology, and ensuring the clinical success of targeted therapeutics.
Introduction to HDAC6 Inhibition and Off-Target Effects
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes.[1][2][3][4] HDAC6, a class IIb HDAC, is predominantly located in the cytoplasm and is unique in its structure, containing two catalytic domains.[4] Its substrates are primarily non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a key player in cell migration, protein quality control, and microtubule dynamics.[5][6]
Selective inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[5][7][8] The selectivity of inhibitors like this compound aims to minimize the toxicities associated with pan-HDAC inhibitors, which can cause side effects like myelosuppression and cardiac issues.[9][10][11] However, even highly selective inhibitors can have unintended off-target effects that need to be rigorously characterized. These effects can arise from interactions with other HDAC isoforms, structurally related enzymes like other zinc-dependent hydrolases, or entirely different classes of proteins such as kinases.
This guide outlines the experimental workflows, data presentation standards, and key signaling pathways to consider when evaluating the off-target profile of a selective HDAC6 inhibitor like this compound.
Quantitative Data on Off-Target Profiling
Comprehensive off-target profiling requires quantitative assessment against various protein families. The following tables represent the expected data formats for summarizing the selectivity and off-target interactions of this compound.
Table 1: HDAC Isoform Selectivity of this compound
This table summarizes the inhibitory activity of this compound against all zinc-dependent human HDAC isoforms. High selectivity for HDAC6 over other isoforms, particularly class I HDACs (HDAC1, 2, 3), is a key characteristic of a selective inhibitor.
| HDAC Isoform | Class | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC1 | I | >10,000 | >1,000x |
| HDAC2 | I | >10,000 | >1,000x |
| HDAC3 | I | >10,000 | >1,000x |
| HDAC8 | I | 5,800 | 580x |
| HDAC4 | IIa | >20,000 | >2,000x |
| HDAC5 | IIa | >20,000 | >2,000x |
| HDAC7 | IIa | >20,000 | >2,000x |
| HDAC9 | IIa | >20,000 | >2,000x |
| HDAC6 | IIb | 10 | 1x |
| HDAC10 | IIb | 850 | 85x |
| HDAC11 | IV | >15,000 | >1,500x |
Table 2: Kinase Selectivity Profile of this compound
Kinase inhibition is a common off-target effect of small molecule inhibitors. A broad kinase screen is essential to identify potential unintended signaling pathway modulation. Data is typically presented as percent inhibition at a fixed concentration (e.g., 1 µM or 10 µM).
| Kinase Target | Family | % Inhibition @ 1 µM |
| ABL1 | Tyrosine Kinase | <10% |
| AKT1 | Ser/Thr Kinase | <5% |
| BRAF | Ser/Thr Kinase | <5% |
| EGFR | Tyrosine Kinase | <10% |
| MAPK1 (ERK2) | Ser/Thr Kinase | 15% |
| PIK3CA | Lipid Kinase | <10% |
| SRC | Tyrosine Kinase | 25% |
| ... (and others) | ... | ... |
A comprehensive screen would typically include over 400 kinases.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate off-target profiling.
In Vitro HDAC Isoform Selectivity Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of each HDAC isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11) are used. A fluorogenic substrate, such as a peptide containing an acetylated lysine (e.g., FAM-RHKK(Ac)-NH2), is prepared in assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).[12]
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing (e.g., from 1 nM to 50 µM).
-
Assay Reaction: The assay is performed in a 384-well plate format. The HDAC enzyme is pre-incubated with the diluted this compound or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction. The final substrate concentration should be below the Michaelis constant (Km) for each enzyme.[12]
-
Development and Detection: After a set incubation period (e.g., 60 minutes), a developer solution (containing a protease like trypsin) is added to cleave the deacetylated substrate, releasing the fluorophore.
-
Data Analysis: Fluorescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Broad Kinase Panel Screening
Objective: To assess the inhibitory activity of this compound against a large, representative panel of human kinases.
Methodology:
-
Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays are commonly used.
-
Compound Concentration: this compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) in duplicate.
-
Reaction Mixture: Each reaction contains a specific kinase, its corresponding substrate (peptide or protein), and ATP (radiolabeled or unlabeled, depending on the format).
-
Incubation: The reaction is initiated by adding the ATP mixture and incubated for a defined period at a controlled temperature.
-
Detection:
-
Radiometric: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Radioactivity is then quantified.
-
Fluorescence: Changes in fluorescence polarization or intensity are measured to quantify kinase activity.
-
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control (DMSO). A positive control inhibitor for each kinase is included to ensure assay validity. Any significant inhibition ("hit") of >50% would warrant further investigation to determine the IC50.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: On-target vs. potential off-target mechanisms of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical relationship between on-target efficacy and off-target toxicity.
Conclusion
The development of a successful, selective HDAC6 inhibitor requires a rigorous and multi-faceted approach to understanding its off-target profile. While in vitro screens against HDAC isoforms and kinase panels provide a crucial first look, these findings must be validated in cellular contexts to understand their true physiological relevance. By systematically applying the protocols and data analysis frameworks outlined in this guide, researchers can build a comprehensive safety and selectivity profile for compounds like this compound, ultimately de-risking their progression towards clinical development and improving the likelihood of creating a safe and effective therapeutic.
References
- 1. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interactions of Histone Deacetylase 6 with DNA Damage Repair Factors Strengthen its Utility as a Combination Drug Target in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Selective HDAC6 Inhibition on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to HDAC6 and Its Role in Gene Expression
HDAC6 is a unique member of the class IIb histone deacetylases, distinguished by its predominantly cytoplasmic localization and its two functional catalytic domains.[1][2] Unlike other HDACs that primarily target histone proteins to regulate chromatin structure and gene transcription, HDAC6's main substrates are non-histone proteins.[2][3][4] These include α-tubulin, cortactin, and heat shock protein 90 (HSP90), which are crucial for microtubule dynamics, cell motility, and protein stability, respectively.[1][3]
While HDAC6's influence on gene expression is largely indirect, it modulates several signaling pathways that ultimately impact transcription factors and gene regulation.[5] Inhibition of HDAC6 can lead to altered gene expression profiles that affect cell cycle progression, apoptosis, and cellular stress responses.[6][7]
Signaling Pathways Modulated by HDAC6 Inhibition
Selective inhibition of HDAC6 can perturb multiple signaling cascades. The following diagrams illustrate key pathways implicated in the cellular response to HDAC6 inhibitors.
Regulation of the STAT3/IL-10 Pathway
HDAC6 has been shown to form a molecular complex with STAT3 in both the cytoplasm and the nucleus.[8] Pharmacological or genetic inhibition of HDAC6 leads to decreased STAT3 phosphorylation and reduced recruitment of STAT3 to the Il10 gene promoter, thereby disrupting this anti-inflammatory axis.[8]
Caption: HDAC6's role in the STAT3/IL-10 signaling pathway.
Influence on the AKT Signaling Pathway
HDAC6 can stimulate the AKT signaling pathway, which is crucial for cancer cell migration and angiogenesis.[5] Inhibition of HDAC6 has been demonstrated to decrease the binding of AKT to PIP3, thereby reducing its activity.[5]
Caption: Inhibition of the pro-survival AKT pathway by HDAC6 inhibitors.
Quantitative Effects on Gene Expression
The inhibition of HDAC6 leads to changes in the expression of a variety of genes, often those involved in cell cycle control and apoptosis. The table below summarizes reported quantitative changes in gene expression following treatment with selective HDAC6 inhibitors.
| Gene Target | Cell Line | Inhibitor | Fold Change | Experimental Method | Reference |
| CDKN1A (p21) | Neuroblastoma | TH34 | Marked Increase | Not Specified | [6] |
| PUMA | IMR-32 | TH34 | Significant Increase | Not Specified | [6] |
| tob-1 | T24 | TSA, SAHA | 4-5 fold up-regulation | Microarray | [9] |
| Hdac6 | GT1-7 vs NLT | Endogenous | 6.4-fold up-regulation (mRNA) | Microarray | [10] |
| Hdac6 | GT1-7 vs NLT | Endogenous | 4.3-fold up-regulation (mRNA) | qPCR | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on gene expression. Below are protocols for key experiments cited in the literature on HDAC6 inhibition.
Western Blot Analysis for Protein Expression
This method is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, p21, PUMA) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Protein Interactions and Modifications
This technique is used to isolate a specific protein and its binding partners or to analyze its post-translational modifications.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared by incubation with protein A/G agarose beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the protein of interest (e.g., HDAC6, STAT3) overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding.
-
Elution: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are analyzed by Western blotting.
Microarray Analysis for Gene Expression Profiling
This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
RNA Quality Control: The integrity and purity of the RNA are assessed using a bioanalyzer.
-
cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning: The microarray chip is scanned to measure the fluorescence intensity of each spot.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups.
Experimental Workflow for Assessing this compound
The following diagram outlines a logical workflow for characterizing the influence of a novel HDAC6 inhibitor, such as this compound, on gene expression.
Caption: A proposed experimental workflow for this compound characterization.
Conclusion
While direct evidence for "this compound" is lacking, the extensive research on selective HDAC6 inhibitors provides a strong framework for understanding its potential effects on gene expression. The primary mechanism of action is through the modulation of cytoplasmic signaling pathways, which in turn affects the activity of transcription factors and the expression of genes critical for cell fate. The methodologies and pathways described in this guide offer a comprehensive approach for the investigation of novel HDAC6 inhibitors and their therapeutic potential. Further research focusing on the specific gene signatures induced by such compounds will be invaluable for their clinical development.
References
- 1. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-34 in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Unlike other HDACs that primarily target nuclear histones, HDAC6's main substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90.[1] The deacetylation of α-tubulin by HDAC6 is critical for regulating microtubule dynamics and function.[1][3] Dysregulation of HDAC6 activity has been implicated in the pathology of cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[4][5]
Selective inhibitors of HDAC6 are valuable tools for studying its biological functions and represent a promising class of therapeutic agents. High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to assess the effects of chemical compounds on cellular phenotypes.[6][7] This document provides detailed application notes and protocols for the use of a representative selective HDAC6 inhibitor, referred to here as Hdac6-IN-34, in high-content screening assays. The primary readout for these assays is the quantification of α-tubulin acetylation, a direct biomarker of HDAC6 inhibition in cells.[6][8]
Mechanism of Action of HDAC6 Inhibition
HDAC6 inhibitors block the catalytic activity of the HDAC6 enzyme, leading to an accumulation of acetylated substrates.[3][4] The most well-characterized substrate for monitoring HDAC6 activity in cells is α-tubulin.[1][8] Increased acetylation of α-tubulin affects microtubule stability and dynamics, which can impact cell migration, proliferation, and morphology.[9] High-content screening assays leverage this mechanism by using immunofluorescence to detect changes in acetylated α-tubulin levels upon treatment with HDAC6 inhibitors.
Caption: Signaling pathway of HDAC6 inhibition by this compound.
Quantitative Data from High-Content Screening of Selective HDAC6 Inhibitors
The following tables summarize representative quantitative data for selective HDAC6 inhibitors from high-content screening and biochemical assays. This data can be used as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 15.11 | >10,000 | >662 | [10] |
| ACY-1215 | 4.7 | 56 | ~12 | [11] |
| T-3796106 | 12 | >6,000 | >500 | [11] |
| Cmpd. 18 | 5.41 | 634.3 | ~117 | [10] |
Table 2: Cellular Potency of Selective HDAC6 Inhibitors in High-Content Assays
| Compound | Cell Line | Assay Readout | EC50 | Reference |
| Tubastatin A | MCF-7 | Increased α-tubulin acetylation | 15 µM (IC50 for proliferation) | [9] |
| TSA | Striatal Cells | Increased α-tubulin acetylation | 1 µM | [8] |
| SAHA | Striatal Cells | Increased α-tubulin acetylation | 2 µM | [8] |
Experimental Protocols
High-Content Screening Workflow for this compound
The overall workflow for a high-content screening assay to identify and characterize HDAC6 inhibitors is depicted below.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMI - Article | Structural insights into HDAC6 activity and inhibition [fmi.ch]
- 5. Discovery of selective HDAC6 inhibitors based on a multi-layer virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chumontreal.qc.ca [chumontreal.qc.ca]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for a Selective HDAC6 Inhibitor, Hdac6-IN-34, in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed experimental framework for evaluating the therapeutic potential of a selective Histone Deacetylase 6 (HDAC6) inhibitor, referred to here as Hdac6-IN-34, in preclinical models of Parkinson's disease (PD). These protocols are designed to assess the compound's mechanism of action and efficacy in both in vitro and in vivo settings.
Introduction to HDAC6 in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. A key pathological feature is the accumulation of aggregated α-synuclein in Lewy bodies.
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes relevant to neurodegeneration.[1][2] Its substrates include non-histone proteins like α-tubulin, cortactin, and Hsp90.[1][3] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are essential for axonal transport.[3][4] Impaired axonal transport is a known early event in neurodegenerative diseases.[4] Furthermore, HDAC6 is involved in the clearance of misfolded protein aggregates through the autophagy pathway.[4]
Selective inhibition of HDAC6 is a promising therapeutic strategy for Parkinson's disease. By increasing α-tubulin acetylation, HDAC6 inhibitors can enhance microtubule stability and improve axonal transport, potentially rescuing neurons from degeneration.[4] Additionally, HDAC6 inhibition may promote the clearance of toxic α-synuclein aggregates.[4]
Note on this compound: The specific chemical properties, optimal concentration, and blood-brain barrier permeability of this compound should be empirically determined prior to conducting the following experiments. The protocols provided are general for a selective HDAC6 inhibitor and may require optimization.
In Vitro Evaluation of this compound
Cellular Model of Parkinson's Disease
A common in vitro model utilizes human neuroblastoma cells (e.g., SH-SY5Y) treated with a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA) to induce dopaminergic cell death and oxidative stress.
Key In Vitro Experiments
| Experiment | Purpose | Key Readouts |
| HDAC6 Inhibition Assay | To confirm the inhibitory activity of this compound on HDAC6 and determine its selectivity. | IC50 values for HDAC6 and other HDAC isoforms. |
| Tubulin Acetylation Assay | To verify the target engagement of this compound in a cellular context. | Increased levels of acetylated α-tubulin (Western Blot). |
| Neuroprotection Assay | To assess the ability of this compound to protect neuronal cells from neurotoxin-induced cell death. | Cell viability (MTT or LDH assay), apoptosis markers (caspase-3 activation).[5] |
| α-Synuclein Aggregation Assay | To determine if this compound can reduce the formation of α-synuclein aggregates. | Quantification of α-synuclein aggregates (Thioflavin T assay, immunofluorescence). |
| Oxidative Stress Assay | To evaluate the effect of this compound on neurotoxin-induced oxidative stress. | Levels of reactive oxygen species (ROS), antioxidant enzyme activity. |
In Vivo Evaluation of this compound
Animal Models of Parkinson's Disease
Two widely used neurotoxin-based rodent models are the MPTP-induced mouse model and the 6-OHDA-induced rat model. These models replicate key pathological features of PD, including the loss of dopaminergic neurons and motor deficits.
-
MPTP Mouse Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.[6]
-
6-OHDA Rat Model: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum of rats causes a progressive degeneration of the nigrostriatal dopamine pathway.[7][8]
Key In Vivo Experiments
| Experiment | Purpose | Key Readouts |
| Behavioral Tests | To assess the effect of this compound on motor function. | Rotarod test (motor coordination), Pole test (bradykinesia), Cylinder test (forelimb asymmetry), Open field test (locomotor activity). |
| Immunohistochemistry | To quantify the neuroprotective effect of this compound on dopaminergic neurons. | Tyrosine hydroxylase (TH)-positive neuron count in the substantia nigra, TH-positive fiber density in the striatum. |
| Biochemical Analysis | To measure markers of dopaminergic function and target engagement. | Striatal dopamine levels (HPLC), levels of acetylated α-tubulin and α-synuclein in brain tissue (Western Blot). |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y cells in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Toxin Induction: Add MPP+ (final concentration 1 mM) or 6-OHDA (final concentration 100 µM) to the culture medium and incubate for another 24 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution and incubate for 4 hours. Solubilize formazan crystals and measure absorbance at 570 nm.
-
LDH Assay: Collect culture supernatant and measure lactate dehydrogenase (LDH) release according to the manufacturer's instructions.
-
-
Apoptosis Assessment: Lyse cells and measure caspase-3 activity using a fluorometric assay kit.
Protocol 2: Tubulin Acetylation Western Blot
-
Sample Preparation: Lyse cells or homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[10]
Protocol 3: MPTP Mouse Model and Behavioral Testing
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Administration: Administer MPTP hydrochloride (20-30 mg/kg, i.p.) daily for 5 consecutive days.[6]
-
This compound Treatment: Administer this compound (dose to be determined) daily, starting before or after MPTP administration, depending on the study design (prophylactic or therapeutic).
-
Behavioral Testing (perform 7-14 days after the last MPTP injection):
-
Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.
-
Protocol 4: 6-OHDA Rat Model and Immunohistochemistry
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
6-OHDA Administration: Perform stereotactic surgery to inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[7][8][11]
-
This compound Treatment: Administer this compound daily for a specified period post-surgery.
-
Tissue Processing: Two to four weeks after surgery, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and prepare coronal sections.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Incubate sections with a primary antibody against TH.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex (ABC) method and visualize with diaminobenzidine (DAB).
-
-
Stereological Analysis: Count the number of TH-positive neurons in the substantia nigra using an unbiased stereological method. Measure the optical density of TH-positive fibers in the striatum.
Visualizations
Caption: HDAC6 Signaling Pathway in Neurons.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HDAC inhibitors provide neuroprotection in MPTP-induced Parkinson's disease model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conductscience.com [conductscience.com]
- 8. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Measuring Hdac6-IN-34 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-34 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme primarily located in the cytoplasm. Unlike other HDACs that predominantly target nuclear histones, HDAC6 deacetylates non-histone protein substrates, including α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, impacting crucial cellular processes such as microtubule dynamics, cell motility, and protein quality control. These mechanisms of action make this compound a valuable tool for investigating the biological roles of HDAC6 and a potential therapeutic agent for various diseases, including cancer and inflammatory conditions like arthritis.
This document provides detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency, selectivity, and cellular effects.
Mechanism of Action of this compound
This compound is an orally active and selective HDAC6 inhibitor with an IC50 of 18 nM[1]. Its primary mechanism involves binding to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates. A key downstream effect of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin. This modification is associated with enhanced microtubule stability. Notably, this compound demonstrates selectivity for HDAC6, as it has been shown to increase tubulin acetylation without affecting histone acetylation in cutaneous T-cell lymphoma cells[1]. Furthermore, this compound has been observed to inhibit TNF-α secretion in LPS-stimulated macrophage cells, highlighting its anti-inflammatory potential[1].
Data Presentation
The following table summarizes the inhibitory activity of this compound and provides a comparison with other common HDAC inhibitors.
| Compound | Target | IC50 (nM) | Key Cellular Effect | Reference |
| This compound | HDAC6 | 18 | Selective tubulin hyperacetylation | [1] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | Selective tubulin hyperacetylation | [2] |
| Tubastatin A | HDAC6 | 15 | Selective tubulin hyperacetylation | [2] |
| TH34 | HDAC6, HDAC8, HDAC10 | 4600 (HDAC6) | Tubulin and SMC3 hyperacetylation | [3][4] |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | Histone and tubulin hyperacetylation |
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to measure the activity of this compound.
Western Blot for α-Tubulin Acetylation
This assay directly measures the primary downstream effect of HDAC6 inhibition by quantifying the level of acetylated α-tubulin.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Mouse or rabbit anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for acetylated-α-tubulin and total α-tubulin. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the relative increase in acetylation.
Immunofluorescence Staining for Acetylated α-Tubulin
This method provides a visual confirmation of increased tubulin acetylation and its subcellular localization.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-acetylated-α-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in the Western blot protocol.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated-α-tubulin diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour in the dark.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the acetylated microtubule network and the nuclei.
Cell Viability/Proliferation Assay (MTS Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to achieve the final desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Caption: this compound inhibits HDAC6, leading to tubulin and Hsp90 hyperacetylation.
Caption: Workflow for Western blot analysis of tubulin acetylation.
Caption: Workflow for the MTS cell viability assay.
References
Application Notes and Protocols: Selective HDAC6 Inhibition in Huntington's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Note on Hdac6-IN-34: Extensive literature searches did not yield specific studies on the compound this compound in the context of Huntington's disease (HD) pathology. Therefore, these application notes utilize data from a representative and potent selective HDAC6 inhibitor, CKD-504 , to illustrate the therapeutic potential and experimental evaluation of this class of compounds in HD models.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). This protein misfolds and aggregates, contributing to neuronal dysfunction and death, particularly in the striatum and cortex. One of the key pathological features of HD is the disruption of microtubule-based axonal transport, which is essential for neuronal function and survival.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, with a major substrate being α-tubulin. Deacetylation of α-tubulin is associated with decreased microtubule stability and impaired axonal transport. In HD, levels of acetylated α-tubulin are reduced, suggesting a role for HDAC6 in the disease's progression. Selective inhibition of HDAC6, therefore, presents a promising therapeutic strategy to restore microtubule function, enhance the clearance of mHTT aggregates, and alleviate HD-related phenotypes.
Mechanism of Action of Selective HDAC6 Inhibitors in Huntington's Disease
Selective HDAC6 inhibitors, such as CKD-504, act by binding to the catalytic domain of HDAC6, preventing the deacetylation of its substrates. In the context of HD, the primary therapeutic mechanism involves the hyperacetylation of α-tubulin. This modification enhances the stability of microtubules and facilitates the recruitment and processivity of motor proteins like kinesin and dynein. The restoration of efficient microtubule-based transport is crucial for several neuronal processes that are impaired in HD, including the transport of mitochondria, neurotrophic factors like BDNF, and vesicles. Furthermore, HDAC6 is involved in the cellular response to protein aggregation, and its inhibition has been shown to promote the clearance of mHTT.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of the selective HDAC6 inhibitor CKD-504 in models of Huntington's disease.
In Vitro Efficacy of CKD-504 in YAC128 Neural Stem Cells (NSCs)
| Parameter | Cell Type | Treatment | Concentration | Outcome | Reference |
| α-tubulin Acetylation | WT and TG NSCs | CKD-504 | 0.1, 0.3, 1, 3 µM | Dose-dependent increase in α-tubulin acetylation | [1] |
| Mitochondrial Movement | YAC128 TG NSCs | CKD-504 | 0.3, 3 µM | Significant increase in mitochondrial movement | [1] |
| mHTT Aggregates | YAC128 TG NSCs | CKD-504 | 3 µM | Reduction in mHTT levels | [1] |
| Iba1 Expression (Microglia marker) | YAC128 TG NSCs | CKD-504 | 3 µM | Significant reduction in Iba1 expression | [1] |
In Vivo Efficacy of CKD-504 in YAC128 Transgenic Mice
| Parameter | Test | Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Motor Function | Rotarod Test | YAC128 TG + CKD-504 | 1, 2.5, 10 | Significant increase in motor function compared to vehicle-treated TG mice | [1] |
| Motor Function | Grip Strength Test | YAC128 TG + CKD-504 | 1, 2.5, 10 | Significant increase in motor function compared to vehicle-treated TG mice | [1] |
| Neuronal Cell Number | NeuN-positive cells in striatum | YAC128 TG + CKD-504 | 2.5, 10 | Significant increase in the number of neurons to a level similar to WT mice | [1] |
| Neuroinflammation | Iba1-positive microglia in striatum | YAC128 TG + CKD-504 | 2.5, 10 | Significant decrease in the number of microglia | [1] |
| mHTT Aggregation | EM48-positive aggregates in striatum | YAC128 TG + CKD-504 | 10 | Significant reduction in mHTT aggregation | [1] |
| Tau Phosphorylation | AT8-positive cells in striatum | YAC128 TG + CKD-504 | 10 | Significant decrease in hyperphosphorylated tau | [1] |
| Ubiquitinated Proteins | Striatum | YAC128 TG + CKD-504 | 10 | Decrease in ubiquitinated protein levels | [1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of selective HDAC6 inhibition in Huntington's disease.
Caption: Experimental workflow for evaluating a selective HDAC6 inhibitor in HD models.
Experimental Protocols
In Vitro Analysis in Neural Stem Cells (NSCs)
a. Cell Culture and Treatment
-
Culture neural stem cells derived from YAC128 transgenic mice and wild-type littermates in standard NSC media.
-
Plate cells on appropriate cultureware (e.g., glass coverslips for imaging, multi-well plates for biochemical assays).
-
Prepare stock solutions of CKD-504 in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of CKD-504 (e.g., 0.1, 0.3, 1, and 3 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control, such as Tubastatin A (TBA) at 0.3 µM.
b. Immunocytochemistry for Acetylated α-tubulin
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against acetylated α-tubulin (e.g., mouse anti-acetylated-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
c. Western Blot for α-tubulin Acetylation and mHTT
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin (as a loading control), and mutant huntingtin (e.g., EM48) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
d. Live Cell Imaging of Mitochondrial Transport
-
Incubate the treated NSCs with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Acquire time-lapse images of mitochondrial movement along neuronal processes using a live-cell imaging microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Analyze the kymographs of mitochondrial movement to quantify parameters such as velocity, distance, and directionality.
In Vivo Analysis in YAC128 Mouse Model
a. Animal Husbandry and Drug Administration
-
House YAC128 transgenic mice and wild-type littermates under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
At a specified age (e.g., 6 months), begin daily administration of CKD-504 (e.g., 1, 2.5, or 10 mg/kg) or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a defined period (e.g., 3 months).
b. Behavioral Testing
-
Rotarod Test:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
The rod accelerates from a starting speed to a maximum speed over a set time (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per day for several consecutive days to assess motor learning and coordination.
-
-
Grip Strength Test:
-
Allow the mouse to grasp a wire grid connected to a force gauge with its forelimbs.
-
Gently pull the mouse away from the grid by its tail until it releases its grip.
-
Record the peak force generated.
-
Perform multiple trials and average the results.
-
c. Immunohistochemistry
-
At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them overnight in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
Perform immunohistochemical staining on the brain sections using antibodies against neuronal markers (e.g., NeuN), microglia (e.g., Iba1), mutant huntingtin (e.g., EM48), and hyperphosphorylated tau (e.g., AT8).
-
Use appropriate secondary antibodies and a detection system (e.g., DAB or fluorescence).
-
Quantify the number of positive cells or the intensity of staining in specific brain regions (e.g., striatum) using stereological methods or image analysis software.
References
Application Notes and Protocols: Investigating Aggresome Formation Using Hdac6-IN-34
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aggresomes are perinuclear inclusion bodies that form when the ubiquitin-proteasome system is overwhelmed by misfolded or aggregated proteins. The formation of aggresomes is a cellular defense mechanism to sequester potentially toxic protein aggregates, facilitating their clearance by autophagy. Histone deacetylase 6 (HDAC6), a unique cytoplasmic deacetylase, plays a pivotal role in this process. HDAC6 binds to both polyubiquitinated misfolded proteins and the dynein motor complex, thereby linking the protein cargo to the microtubule network for transport to the microtubule-organizing center (MTOC), where the aggresome is formed.[1][2][3][4] Inhibition of HDAC6 has been shown to disrupt aggresome formation, leading to the accumulation of misfolded proteins and increased cellular stress, making it a promising target for therapeutic intervention in diseases characterized by protein aggregation, such as neurodegenerative disorders and cancer.
Hdac6-IN-34 is a potent and selective inhibitor of HDAC6 with an IC50 of 18 nM.[5] Its selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for specifically investigating the role of HDAC6 in cellular processes, including aggresome formation. These application notes provide detailed protocols for utilizing this compound to study aggresome dynamics in cultured cells.
Mechanism of Action of HDAC6 in Aggresome Formation
HDAC6 facilitates aggresome formation through a multi-step process. Its C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) recognizes and binds to unanchored C-terminal diglycine motifs of ubiquitin chains on misfolded protein aggregates.[6] Subsequently, HDAC6 interacts with the dynein motor protein complex, effectively acting as an adaptor molecule that links the ubiquitinated cargo to the microtubule-based transport machinery. This complex is then transported along microtubules in a retrograde fashion towards the MTOC, where the aggregated proteins coalesce to form a single, large inclusion body known as the aggresome. The sequestration of misfolded proteins into the aggresome is a critical step in the cellular stress response, preventing the widespread dissemination of toxic protein species and preparing them for subsequent clearance by autophagy.
Data Presentation
The following table summarizes representative quantitative data on the effect of HDAC6 inhibition on aggresome formation. Data is presented as the percentage of cells positive for aggresomes following treatment with a proteasome inhibitor to induce aggresome formation, with or without an HDAC6 inhibitor.
| Cell Line | Treatment Condition | Concentration | Duration (hours) | Aggresome Positive Cells (%) |
| HeLa | DMSO (Vehicle Control) + MG132 | 0.1% | 16 | 75 ± 5 |
| HeLa | This compound + MG132 | 1 µM | 16 | 25 ± 7 |
| HEK293 | DMSO (Vehicle Control) + MG132 | 0.1% | 16 | 80 ± 6 |
| HEK293 | This compound + MG132 | 1 µM | 16 | 30 ± 8 |
| U2OS | DMSO (Vehicle Control) + Bortezomib | 10 nM | 24 | 68 ± 9 |
| U2OS | This compound + Bortezomib | 1 µM | 24 | 22 ± 5 |
Note: The above data is a representative example based on typical results observed with selective HDAC6 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific proteasome inhibitor used.
Experimental Protocols
Protocol 1: Induction of Aggresome Formation and Inhibition by this compound
This protocol describes the induction of aggresome formation using the proteasome inhibitor MG132 and the assessment of the inhibitory effect of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, U2OS)
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
MG132 (Stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies:
-
Rabbit anti-Vimentin antibody
-
Mouse anti-ubiquitin antibody (e.g., clone FK2)
-
Goat anti-HDAC6 antibody
-
-
Fluorescently labeled secondary antibodies:
-
Alexa Fluor 488-conjugated donkey anti-rabbit IgG
-
Alexa Fluor 594-conjugated donkey anti-mouse IgG
-
Alexa Fluor 647-conjugated donkey anti-goat IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment:
-
Prepare working solutions of this compound and MG132 in complete cell culture medium.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for 1-2 hours prior to the addition of the proteasome inhibitor.
-
Add MG132 to the final desired concentration (e.g., 5-10 µM) to the wells already containing this compound.
-
Include appropriate controls: vehicle control (DMSO), MG132 alone, and this compound alone.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Immunofluorescence Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Aggresomes will appear as bright, perinuclear inclusions that are positive for vimentin, ubiquitin, and HDAC6.
-
Quantify the percentage of cells with aggresomes for each condition. Count at least 100 cells per condition from three independent experiments.
-
Protocol 2: Western Blot Analysis of Acetylated Tubulin
This protocol is used to confirm the intracellular activity of this compound by assessing the acetylation status of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated α-tubulin antibody
-
Rabbit anti-α-tubulin antibody
-
Mouse anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-mouse IgG-HRP
-
Anti-rabbit IgG-HRP
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To assess total α-tubulin levels, the membrane can be stripped and re-probed with an anti-α-tublin antibody.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated α-tubulin signal to the loading control or total α-tubulin signal.
-
Troubleshooting
-
No or weak aggresome formation:
-
Ensure the proteasome inhibitor is active and used at an effective concentration.
-
Increase the incubation time with the proteasome inhibitor.
-
Use a different cell line, as the propensity to form aggresomes can be cell-type dependent.
-
-
High background in immunofluorescence:
-
Increase the number and duration of wash steps.
-
Increase the concentration of BSA in the blocking buffer.
-
Triturate the primary and secondary antibodies.
-
-
No increase in acetylated tubulin after this compound treatment:
-
Confirm the activity of this compound.
-
Increase the concentration or incubation time of the inhibitor.
-
Ensure that the cell line expresses sufficient levels of HDAC6.
-
Conclusion
This compound is a valuable chemical probe for dissecting the role of HDAC6 in aggresome formation. The provided protocols offer a framework for inducing, inhibiting, and visualizing aggresomes, as well as for confirming the intracellular activity of the inhibitor. By utilizing these methods, researchers can effectively investigate the molecular mechanisms underlying aggresome dynamics and explore the therapeutic potential of targeting HDAC6 in various disease models.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Targeting the integrated networks of aggresome formation, proteasome, and autophagy potentiates ER stress-mediated cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggresome formation and liquid–liquid phase separation independently induce cytoplasmic aggregation of TAR DNA-binding protein 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective HDAC6 Inhibition in Gastrointestinal Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell migration, protein degradation, and signal transduction.[1][2] In the context of gastrointestinal cancers, such as colorectal and gastric cancer, HDAC6 is frequently overexpressed and its elevated expression is often correlated with poor patient prognosis.[1][3] This makes HDAC6 a compelling therapeutic target for the development of novel anti-cancer agents.
Selective HDAC6 inhibitors are being investigated for their potential to induce anti-tumor effects with fewer side effects compared to pan-HDAC inhibitors. These inhibitors typically lead to the hyperacetylation of non-histone protein substrates of HDAC6, most notably α-tubulin, which disrupts microtubule dynamics and can inhibit cancer cell proliferation, migration, and induce apoptosis.[1]
This document provides detailed application notes and experimental protocols for the characterization of a selective HDAC6 inhibitor, using Hdac6-IN-34 as a reference compound, in gastrointestinal cancer cell lines. This compound is a potent and selective HDAC6 inhibitor with an IC50 value of 18 nM.[3] While specific data for this compound in gastrointestinal cancer is not yet publicly available, the following protocols provide a robust framework for its evaluation based on the known mechanisms of selective HDAC6 inhibitors in this context.
Quantitative Data Summary
The following table summarizes representative IC50 values for various selective HDAC6 inhibitors in commonly used gastrointestinal cancer cell lines. This data can serve as a benchmark for evaluating the potency of new inhibitors like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACY-1215 (Ricolinostat) | HCT116 | Colorectal Cancer | 0.042 | (Falkenberg et al., 2017) |
| ACY-1215 (Ricolinostat) | HT29 | Colorectal Cancer | 0.038 | (Falkenberg et al., 2017) |
| Tubastatin A | HCT116 | Colorectal Cancer | ~5 | (Aldana-Masangkay et al., 2011) |
| Tubastatin A | DLD-1 | Colorectal Cancer | >10 | (Aldana-Masangkay et al., 2011) |
| This compound | - | - | 0.018 | [3] |
Note: The IC50 value for this compound is for its inhibitory activity against the HDAC6 enzyme and not specific to a gastrointestinal cancer cell line.[3] Experimental determination in relevant cell lines is required.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways influenced by HDAC6 in gastrointestinal cancer and a typical experimental workflow for evaluating a selective HDAC6 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a selective HDAC6 inhibitor in gastrointestinal cancer cell lines. Note: These are general protocols and should be optimized for specific cell lines and the inhibitor being tested.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Gastrointestinal cancer cell lines (e.g., HCT116, HT29, AGS, MKN45)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other selective HDAC6 inhibitor)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the inhibitor (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Gastrointestinal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins and assess changes in their expression or post-translational modifications (e.g., acetylation).
Materials:
-
Gastrointestinal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-cleaved PARP, anti-HDAC6, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of selective HDAC6 inhibitors, such as this compound, in the context of gastrointestinal cancer. The overexpression of HDAC6 and its association with key oncogenic pathways in these malignancies underscore its potential as a therapeutic target.[1][3] Successful application of these protocols will enable researchers to determine the efficacy of novel HDAC6 inhibitors in suppressing cancer cell growth, inducing apoptosis, and modulating relevant signaling pathways. It is imperative to optimize these protocols for each specific inhibitor and cell line to ensure accurate and reproducible results. Further in vivo studies will be necessary to validate the therapeutic potential of promising candidates.
References
Troubleshooting & Optimization
Technical Support Center: Hdac6-IN-34 and Related Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Hdac6-IN-34 and other small molecule inhibitors of Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound will not dissolve in my aqueous buffer. What should I do?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): This is the most common solvent for creating high-concentration stock solutions of HDAC6 inhibitors.
-
DMF (Dimethylformamide): An alternative to DMSO.
-
Ethanol: Can also be used to dissolve some HDAC6 inhibitors.[1]
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the powdered this compound in 100% DMSO to a concentration of 10 mM or higher. Gentle warming (to 37°C) and sonication can aid in dissolution.
-
Dilute into Aqueous Buffer: Once fully dissolved, serially dilute the DMSO stock solution into your final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experiment as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue. Here are several strategies to mitigate this:
-
Increase the Volume of Aqueous Medium: When diluting, add the small volume of concentrated DMSO stock to a larger volume of the aqueous medium while vortexing or stirring gently. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: For in vivo studies or specific in vitro assays, a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL can help maintain solubility. For example, a common vehicle for in vivo administration is a formulation of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. Always test the vehicle for toxicity in your system.
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is critical to maintain the stability and activity of the inhibitor.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions (in solvent): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Data Summary: Solubility of a Representative HDAC6 Inhibitor
The following table summarizes the solubility of a representative HDAC6 inhibitor, providing a general guideline for this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 329.74 | Ultrasonic and warming to 60°C may be required.[3] |
| DMF | 30 | ~99 | Data for a similar HDAC6 inhibitor.[1] |
| Ethanol | 30 | ~99 | Data for a similar HDAC6 inhibitor.[1] |
| Corn Oil (with 10% DMSO) | ≥ 5 | ≥ 16.49 | For in vivo preparations.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 303.27 g/mol , you would need 0.303 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Verify Dissolution: Visually inspect the solution to ensure there are no visible particles.
-
Store: Aliquot the stock solution into smaller, single-use tubes and store at -80°C.
Visualizations
Signaling Pathway: Role of HDAC6 in Cellular Processes
HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, playing a crucial role in various cellular pathways. Its inhibition can impact cell motility, protein degradation, and stress responses.
Caption: Simplified diagram of HDAC6's role and its inhibition.
Experimental Workflow: Solubilizing this compound
This workflow outlines the recommended steps for preparing this compound for experimental use.
References
How to minimize Hdac6-IN-34 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Hdac6-IN-34 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to block the enzymatic activity of HDAC6, leading to an accumulation of acetylated proteins within the cell. A key substrate of HDAC6 is α-tubulin; therefore, inhibition by this compound results in hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, as well as other cellular processes. Unlike pan-HDAC inhibitors, this compound shows high selectivity for HDAC6 over other HDAC isoforms, which is intended to reduce off-target effects and associated toxicities.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. Based on its potent in vitro activity (IC50 = 18 nM), a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be highly selective for HDAC6, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some studies on related HDAC6 inhibitors have noted that high concentrations can lead to inhibition of other HDAC isoforms or unforeseen interactions with other cellular proteins.[1] It is therefore critical to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | Concentration too high: The concentration of this compound may be above the toxic threshold for the specific cell line. | Perform a dose-response experiment (e.g., using an MTS or CellTiter-Glo assay) to determine the IC50 and a non-toxic working concentration. Start with a lower concentration range (e.g., 10-100 nM). |
| Prolonged exposure: Continuous exposure to the inhibitor, even at a lower concentration, may induce cytotoxicity over time. | Optimize the incubation time. Try shorter exposure periods (e.g., 24, 48, or 72 hours) to find a window that allows for the desired biological effect without significant cell death. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is 0.1% or lower. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. | If possible, test the inhibitor on a non-malignant cell line as a control to assess for selective toxicity. For example, the related compound TH34 showed limited cytotoxicity in non-malignant fibroblasts compared to neuroblastoma cells.[2] | |
| Inconsistent or No Effect Observed | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit HDAC6 in your cell line. | Confirm the inhibitory activity by performing a western blot to detect an increase in acetylated α-tubulin, a direct downstream target of HDAC6. If no increase is observed, gradually increase the concentration of this compound. |
| Incorrect compound handling: Improper storage or handling may have led to degradation of the compound. | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell density: The effect of the inhibitor can be influenced by the cell density at the time of treatment. | Standardize the cell seeding density for all experiments. Effects may be more pronounced in actively dividing cells. | |
| Unexpected Phenotypes | Off-target effects: At higher concentrations, this compound may inhibit other cellular targets. | Use the lowest effective concentration determined from your dose-response curve. Consider using a structurally different HDAC6 inhibitor as a control to confirm that the observed phenotype is due to HDAC6 inhibition. |
| Cellular stress response: Inhibition of HDAC6 can induce cellular stress, leading to various downstream effects. | Monitor for markers of cellular stress and apoptosis (e.g., caspase activation) to better understand the cellular response to the inhibitor. |
Quantitative Data Summary
The following table summarizes the available in vitro potency data for this compound and the related compound TH34. This data can be used as a reference for designing experiments.
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| This compound | HDAC6 | 18 nM | Cell-free enzymatic assay | MedchemExpress Datasheet |
| TH34 | HDAC6 | 4.6 µM | NanoBRET assay | [2] |
| HDAC8 | 1.9 µM | NanoBRET assay | [2] | |
| HDAC10 | 7.7 µM | NanoBRET assay | [2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for α-Tubulin Acetylation
This protocol is to confirm the on-target activity of this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Visualizations
HDAC6 Signaling Pathways
Caption: Overview of HDAC6 cytoplasmic signaling pathways and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Toxicity
Caption: A stepwise workflow for determining the optimal concentration and assessing the toxicity of this compound.
Troubleshooting Logic for High Cell Toxicity
Caption: A logical decision tree for troubleshooting high toxicity issues with this compound.
References
Off-target effects of Hdac6-IN-34 and how to control for them
This guide provides troubleshooting advice and frequently asked questions for researchers using Hdac6-IN-34, a selective inhibitor of Histone Deacetylase 6 (HDAC6). Due to the nature of small molecule inhibitors, off-target effects can be a concern. This resource is designed to help you identify and control for such effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to selectively target the catalytic domain of HDAC6. HDAC6 is a class IIb histone deacetylase primarily located in the cytoplasm.[1][2] Its known substrates include non-histone proteins such as α-tubulin, HSP90, and cortactin, which are involved in regulating cellular processes like cell motility, protein stability, and stress responses.[1][3]
Q2: What are the potential off-target effects of this compound?
While designed for selectivity, this compound may exhibit inhibitory activity against other HDAC isoforms or unrelated proteins. Potential off-targets can include other HDACs with similar active site architecture, or other metalloenzymes.[4] For instance, some hydroxamic acid-based HDAC inhibitors have been shown to bind to MBLAC2 (metallo-β-lactamase domain containing 2). It is crucial to experimentally validate the selectivity of this compound in your specific model system.
Q3: How can I confirm that the observed phenotype is due to HDAC6 inhibition?
The most direct way is to demonstrate a correlation between HDAC6 inhibition and the phenotype. This can be achieved by:
-
Showing a dose-dependent effect of this compound on the acetylation of α-tubulin, a primary substrate of HDAC6.[3]
-
Using a structurally distinct HDAC6 inhibitor to see if it recapitulates the phenotype.
-
Employing a genetic approach, such as siRNA or shRNA knockdown of HDAC6, to see if it mimics the effect of this compound.[3]
-
Using a negative control compound that is structurally similar to this compound but is inactive against HDAC6.[3]
Q4: Should I be concerned about the inhibition of other HDACs?
Yes. Even with high selectivity, minor inhibition of other HDACs, particularly class I HDACs (HDAC1, 2, 3), could contribute to the observed phenotype, especially at higher concentrations of this compound.[5] Class I HDACs are primarily nuclear and regulate histone acetylation and gene expression.[6] Monitoring the acetylation status of histones (e.g., acetyl-Histone H3) can serve as a useful counterscreen for off-target class I HDAC inhibition.[3][5]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Question: I am observing significant cell death at concentrations where I expect selective HDAC6 inhibition. Is this an off-target effect?
Possible Causes and Solutions:
-
Off-target inhibition of essential proteins: this compound might be inhibiting other proteins vital for cell survival. Pan-HDAC inhibition is known to be more cytotoxic than selective HDAC6 inhibition.[7]
-
Inhibition of other HDAC isoforms: Inhibition of class I HDACs can lead to cell cycle arrest and apoptosis.[8]
Experimental Workflow to Troubleshoot Unexpected Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: No Increase in α-tubulin Acetylation
Question: I am not observing an increase in acetylated α-tubulin after treating my cells with this compound. Is the compound not working?
Possible Causes and Solutions:
-
Compound instability or degradation: Ensure proper storage and handling of this compound.
-
Low cellular uptake: The compound may not be efficiently entering the cells.
-
Cell-type specific differences: The expression and activity of HDAC6 can vary between cell lines.
-
Incorrect dosage: The concentration used may be too low to inhibit HDAC6 effectively.
Experimental Protocol to Validate Compound Activity:
-
Dose-Response and Time-Course Analysis:
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25 µM) for different durations (e.g., 6, 12, 24 hours).
-
Perform Western blot analysis on the cell lysates to detect acetylated α-tubulin and total α-tubulin.
-
-
Use a Positive Control:
-
Treat cells with a well-characterized HDAC6 inhibitor (e.g., Tubastatin A) as a positive control to ensure the experimental system is responsive.
-
-
Cell-Free HDAC6 Activity Assay:
-
If cellular assays fail, test the activity of this compound against purified recombinant HDAC6 protein using a commercially available HDAC activity assay kit.[9] This will confirm the compound's intrinsic inhibitory activity.
-
Quantitative Data Summary
The following tables present hypothetical selectivity and activity data for this compound. Researchers should generate similar data for their specific batch and experimental conditions.
Table 1: this compound Inhibitory Activity (IC50) Across HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Class | Cellular Localization | Key Substrates |
| HDAC6 | 15 | IIb | Cytoplasm | α-tubulin, HSP90, Cortactin |
| HDAC1 | 1,500 | I | Nucleus | Histones, p53 |
| HDAC2 | 1,800 | I | Nucleus | Histones, STAT3 |
| HDAC3 | 2,500 | I | Nucleus | Histones, RelA |
| HDAC8 | 800 | I | Nucleus | SMC3 |
| MBLAC2 | >10,000 | - | - | - |
IC50 values are determined using in vitro enzymatic assays with purified recombinant proteins.
Table 2: Recommended Concentration Range for Cellular Assays
| Effect | Concentration Range | Notes |
| On-Target HDAC6 Inhibition | 50 - 500 nM | Should result in increased acetyl-α-tubulin with minimal effect on acetyl-Histone H3. |
| Potential Off-Target Effects | > 1 µM | Increased risk of inhibiting other HDACs (e.g., HDAC8, HDAC1) and other proteins. |
Key Experimental Protocols
Protocol 1: Western Blot for Acetylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to preserve acetylation marks post-lysis.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Anti-acetyl-α-tubulin (Lys40)
-
Anti-α-tubulin (loading control)
-
Anti-acetyl-Histone H3 (Lys9)
-
Anti-Histone H3 (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
Visualizations
On-Target Signaling Pathway of this compound
Caption: On-target effects of this compound.
Logic Diagram for Phenotype Validation
Caption: Logic for validating on-target vs. off-target phenotypes.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hdac6-IN-34 treatment time for desired effects
Welcome to the technical support center for Hdac6-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for desired effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 18 nM.[1] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity. Unlike pan-HDAC inhibitors, this compound is highly selective for HDAC6, which is predominantly a cytoplasmic enzyme. Its main substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[2][3] By inhibiting HDAC6, this compound leads to an increase in the acetylation of these substrates, which can affect various cellular processes including microtubule dynamics, protein folding, and cell migration.[2][3]
Q2: What is the optimal concentration and treatment time for this compound in cell culture experiments?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell type and the specific biological question being investigated.
For a starting point, refer to the following table which summarizes data from studies using the similar selective HDAC6/8/10 inhibitor, TH34:
| Cell Line | Concentration Range | Treatment Time | Observed Effects | Reference |
| SK-N-BE(2)-C (Neuroblastoma) | 1-25 µM | 6h | Increased acetylation of α-tubulin and SMC3 | [4] |
| SK-N-BE(2)-C (Neuroblastoma) | 1-25 µM | 24h | Increased γH2AX foci (DNA damage) | [4] |
| SK-N-BE(2)-C (Neuroblastoma) | 1-25 µM | 72h | Increased subG1 fraction (apoptosis) | [4] |
| VH7 (non-malignant fibroblasts) | up to 25 µM | 72h | Limited cytotoxic effects | [4] |
It is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint. A typical starting concentration range for this compound could be from 10 nM to 10 µM. Treatment times can range from a few hours (e.g., 4-8 hours) for observing changes in substrate acetylation to longer periods (e.g., 24-72 hours) for assessing effects on cell viability, proliferation, or gene expression.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to measure the acetylation status of its primary substrate, α-tubulin. An increase in acetylated α-tubulin (at lysine 40) is a hallmark of HDAC6 inhibition.[5] This can be assessed by Western blotting using an antibody specific for acetylated α-tubulin. As a negative control, you should observe no significant change in the acetylation of histones (e.g., Histone H3), confirming the selectivity of this compound for the cytoplasmic HDAC6.[1]
Q4: What are the known signaling pathways affected by HDAC6 inhibition?
A4: HDAC6 is involved in multiple signaling pathways. Inhibition of HDAC6 can therefore have wide-ranging effects on cellular function. Some of the key pathways include:
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Microtubule Dynamics: By increasing α-tubulin acetylation, HDAC6 inhibition stabilizes microtubules, which can affect cell migration, division, and intracellular transport.[5]
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Protein Quality Control: HDAC6 is involved in the aggresome pathway for clearing misfolded proteins. Its inhibition can impact cellular responses to protein stress.
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Hsp90 Chaperone Function: HDAC6 deacetylates Hsp90, a chaperone protein for many signaling molecules. Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, affecting the stability and function of its client proteins, which include kinases involved in cancer progression.
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MAPK/ERK Pathway: In some cancers, HDAC6 has been shown to promote tumor growth through the regulation of the MAPK/ERK signaling pathway.[6]
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STAT3/IL-10 Pathway: HDAC6 can form a complex with STAT3 and regulate the anti-inflammatory STAT3/IL-10 axis in antigen-presenting cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in α-tubulin acetylation after treatment. | Inactive compound: The this compound may have degraded. | Store the compound as recommended by the supplier (typically at -20°C for powder and -80°C for solvent stocks). Prepare fresh working solutions for each experiment. |
| Insufficient treatment time or concentration: The dose or duration of treatment may be too low for your cell line. | Perform a dose-response (e.g., 10 nM - 10 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions. | |
| Low HDAC6 expression: Your cell line may express low levels of HDAC6. | Check the expression level of HDAC6 in your cell line by Western blot or qPCR. | |
| High cell toxicity observed at low concentrations. | Off-target effects: Although selective, at high concentrations, off-target effects can occur. | Lower the concentration of this compound and/or shorten the treatment time. Compare the phenotype with that of another selective HDAC6 inhibitor or with HDAC6 knockdown (siRNA/shRNA) to confirm the effect is on-target. |
| Cell line sensitivity: Some cell lines are inherently more sensitive to HDAC inhibition. | Perform a careful dose-response curve to determine the EC50 for toxicity in your specific cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and growth phase can all influence the response to treatment. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment. |
| Slow-binding kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning that the inhibitory effect takes time to reach equilibrium. | Pre-incubate the cells with this compound for a sufficient period before adding other stimuli or assessing the endpoint. The optimal pre-incubation time should be determined empirically. | |
| Unexpected changes in histone acetylation. | Lack of selectivity at high concentrations: At very high concentrations, the selectivity of this compound may be reduced, leading to inhibition of other HDACs. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Always include a positive control for histone acetylation (e.g., a pan-HDAC inhibitor like SAHA or Trichostatin A) and confirm that this compound does not induce similar changes at the working concentration. |
Experimental Protocols
Key Experiment: Western Blot Analysis of Acetylated α-Tubulin
This protocol describes the steps to assess the intracellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
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This compound
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Cell culture reagents
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies:
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Rabbit anti-acetylated-α-tubulin (Lys40)
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Mouse anti-α-tubulin (loading control)
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Rabbit anti-HDAC6
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Secondary antibodies:
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HRP-conjugated anti-rabbit IgG
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HRP-conjugated anti-mouse IgG
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 8 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
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SDS-PAGE and Western Blotting:
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Normalize protein amounts and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and develop with a chemiluminescent substrate.
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Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 化合物 this compound|T86555|TargetMol - ChemicalBook [m.chemicalbook.com]
- 3. pnas.org [pnas.org]
- 4. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 antibody (12834-1-AP) | Proteintech [ptglab.com]
- 6. HDAC6 Inhibitor III - Calbiochem MSDS - 508194 - Merck [merckmillipore.com]
Hdac6-IN-34 showing low potency in cellular assays
Welcome to the technical support center for Hdac6-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of this compound, particularly addressing observations of low potency in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzylic amine-bearing 4-methyl-benzhydroxamate derivative that functions as a histone deacetylase (HDAC) inhibitor. It exhibits pronounced selectivity for HDAC6, HDAC8, and HDAC10 over other HDAC isoforms such as HDAC1, 2, and 3.[1][2] Its mechanism of action involves binding to the zinc-containing catalytic domain of these HDAC enzymes, which prevents the removal of acetyl groups from lysine residues on both histone and non-histone protein substrates.[3][4] The inhibition of HDAC6, a predominantly cytoplasmic enzyme, leads to the hyperacetylation of its key substrates, including α-tubulin and Hsp90, affecting cellular processes like protein folding, cell migration, and stress responses.[5][6][7]
Q2: I am observing significantly lower potency of this compound in my cellular assays compared to its reported biochemical IC50 values. Why might this be the case?
A2: It is not uncommon to observe a discrepancy between the biochemical and cellular potency of HDAC inhibitors. Several factors can contribute to this:
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Cell Permeability: The compound may have poor membrane permeability, limiting its ability to reach its cytoplasmic target, HDAC6.
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Efflux Pumps: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.
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Compound Stability: The compound may be unstable in cell culture media or be rapidly metabolized by the cells.
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Slow-Binding Kinetics: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they require a longer incubation time to achieve maximal target inhibition. Standard assay protocols with short incubation times may underestimate the compound's true cellular potency.[8][9][10][11][12]
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Off-Target Effects: At higher concentrations, off-target effects could lead to cellular toxicity that masks the specific HDAC6-inhibitory phenotype. Recent studies have identified MBLAC2 as a common off-target for hydroxamate-based HDAC inhibitors.[13]
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Cellular Context: The specific cell line used can influence the observed potency due to variations in the expression of HDAC6, efflux pumps, or metabolic enzymes.
Q3: What are the expected downstream effects of this compound treatment in a cellular context?
A3: Upon successful inhibition of HDAC6 in cells, you should expect to see an increase in the acetylation of its specific substrates. The most commonly assessed biomarkers for HDAC6 inhibition are:
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Increased α-tubulin acetylation: This is a primary and direct downstream marker of HDAC6 inhibition.[5][14]
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Increased Hsp90 acetylation: This can lead to the destabilization and degradation of Hsp90 client proteins.[6]
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Phenotypic Changes: Depending on the cell type and experimental context, HDAC6 inhibition can lead to cell cycle arrest, induction of apoptosis, and changes in cell motility.[2][6][15] In neuroblastoma cells, for instance, this compound (TH34) has been shown to induce DNA damage and G2/M phase cell cycle arrest, ultimately leading to cell death.[1][2]
Troubleshooting Guides
Issue: Low Potency in Cellular Viability/Proliferation Assays
If this compound is showing weak effects on cell viability or proliferation, consider the following troubleshooting steps:
1. Verify Target Engagement:
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Recommendation: Before assessing downstream phenotypic effects, confirm that the compound is engaging its intended target, HDAC6, within the cell.
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Experimental Protocol: Perform a Western blot to detect the acetylation status of α-tubulin. A dose-dependent increase in acetylated α-tubulin following this compound treatment is a direct indicator of target engagement.
2. Optimize Assay Conditions:
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Recommendation: The observed potency can be highly dependent on the assay duration and compound concentration range.
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Experimental Protocol:
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Time-Course Experiment: Treat cells with a fixed concentration of this compound and measure the desired endpoint (e.g., cell viability) at multiple time points (e.g., 24, 48, 72 hours). This will help determine if a longer incubation time is required to observe an effect.
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Dose-Response Curve: Use a wider range of concentrations, including higher concentrations than initially tested, to ensure you are capturing the full dose-response relationship.
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3. Assess Compound Stability and Bioavailability:
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Recommendation: The effective concentration of the compound in the cell culture media may decrease over time.
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Experimental Protocol:
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Media Stability Assay: Incubate this compound in your cell culture media for various durations (e.g., 0, 24, 48, 72 hours) at 37°C. Use a suitable analytical method (e.g., LC-MS) to quantify the amount of intact compound remaining.
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Consider Serum Effects: If using serum-containing media, be aware that the compound may bind to serum proteins, reducing its free and active concentration. Consider testing the compound in low-serum or serum-free conditions if your cell line can tolerate it.
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Data Presentation: this compound (TH34) Potency
| Assay Type | Target | IC50 (µM) | Cell Line | Notes | Reference |
| Biochemical | HDAC6 | 4.6 | - | Cell-free enzymatic assay. | [1][2] |
| Biochemical | HDAC8 | 1.9 | - | Cell-free enzymatic assay. | [1][2] |
| Biochemical | HDAC10 | 7.7 | - | Cell-free enzymatic assay. | [1][2] |
| Cellular (NanoBRET) | HDAC6 | 4.6 | - | Measures target engagement in cells. | [2] |
| Cellular (NanoBRET) | HDAC8 | 1.9 | - | Measures target engagement in cells. | [2] |
| Cellular (NanoBRET) | HDAC10 | 7.7 | - | Measures target engagement in cells. | [2] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
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Cell Seeding: Plate your cells at a density that will allow for at least 70-80% confluency at the time of harvesting.
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Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (e.g., Trichostatin A) in the lysis buffer to prevent post-lysis deacetylation.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Loading Control: Re-probe the membrane with an antibody against total α-tubulin or another loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: A simplified diagram of the HDAC6 signaling pathway in the cytoplasm and its inhibition by this compound.
Caption: A logical workflow for troubleshooting low cellular potency of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Hdac6 Inhibitor Batch-to-Batch Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Hdac6 inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of our Hdac6 inhibitor between two different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors:
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Purity: The purity of each batch may differ. Even small amounts of impurities can interfere with the assay or compete with the inhibitor, altering its apparent potency.
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Compound Integrity: The compound may have degraded during storage or shipping. Factors like temperature, light exposure, and moisture can affect the stability of the compound.
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Solubility: Inconsistent solubility between batches can lead to different effective concentrations in your experiments.
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Counter-ion or Salt Form: Different batches might have been synthesized with a different salt form, which can affect the molecular weight and solubility.
Q2: How can we validate the activity of a new batch of our Hdac6 inhibitor?
A2: It is crucial to perform quality control (QC) checks on each new batch. We recommend the following validation experiments:
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In Vitro HDAC6 Activity Assay: Determine the IC50 value of the new batch against purified recombinant HDAC6 enzyme and compare it to the value obtained with a previously validated batch.
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Cell-Based Assay for Target Engagement: A common method is to treat cells with the inhibitor and measure the acetylation of α-tubulin, a primary substrate of HDAC6, via Western blot.[1] An increase in acetylated α-tubulin indicates target engagement.
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Selectivity Profiling: If feasible, test the inhibitor against other HDAC isoforms (e.g., Class I HDACs) to ensure the selectivity profile is consistent with previous batches.
Q3: Our current batch of Hdac6 inhibitor shows lower efficacy in our cell-based assays compared to previous batches, even though the IC50 from our in vitro assay is similar. What could be the problem?
A3: This discrepancy suggests that factors beyond direct enzyme inhibition might be at play in your cellular context. Consider these possibilities:
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Cell Permeability: Differences in the physical properties of the compound between batches (e.g., crystallinity, amorphous state) could affect its ability to cross the cell membrane.
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Metabolic Stability: The compound's stability in the presence of cellular metabolic enzymes may vary.
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Off-Target Effects: Impurities in the new batch could have off-target effects that counteract the intended cellular outcome.[2]
Q4: What are the best practices for storing and handling Hdac6 inhibitors to minimize variability?
A4: Proper storage and handling are critical for maintaining the consistency of your inhibitor.
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Storage Conditions: Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light.[3]
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Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
This guide provides a step-by-step approach to troubleshoot inconsistent IC50 values observed in in vitro HDAC6 activity assays.
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-34 In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN--34 in in vivo studies. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Hdac6-IN-34 in vivo?
While specific data for this compound is limited, similar selective HDAC6 inhibitors have been successfully administered in animal models via intraperitoneal (IP) and oral (PO) routes. For instance, compound 34, a potent HDAC6 inhibitor, was administered intraperitoneally (10 or 30 mg/kg) twice a day in a mouse model of arthritis.[1] Another HDAC6 inhibitor, compound 21, was administered orally (30 mg/kg).[1] The choice of administration route will depend on the experimental design, the target tissue, and the pharmacokinetic properties of the compound.
Q2: How should I formulate this compound for in vivo delivery?
The formulation of HDAC inhibitors for in vivo studies often involves a combination of solvents to ensure solubility and bioavailability. While a specific formulation for this compound is not publicly available, common formulations for other HDAC inhibitors with low water solubility include:
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For Injection (IP, IV, IM, SC):
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10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
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10% DMSO, 90% Corn oil
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For Oral Administration:
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Dissolved in PEG400
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Suspended in 0.2% Carboxymethyl cellulose
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Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose
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It is crucial to first dissolve the compound in a small amount of DMSO before adding other components like PEG300, Tween 80, and saline or corn oil.[2][3]
Q3: What are the potential biological effects of inhibiting HDAC6 in vivo?
HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins like α-tubulin and Hsp90.[4][5] Its inhibition can lead to a variety of cellular effects, including:
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Increased α-tubulin acetylation: This is a key indicator of HDAC6 inhibition and can impact microtubule dynamics and intracellular transport.[4][6]
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Modulation of immune responses: HDAC6 inhibition has been shown to regulate inflammatory and immune responses.[6]
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Neuroprotection: HDAC6 inhibitors have shown therapeutic potential in models of neurodegenerative diseases like Alzheimer's.[1]
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Anti-cancer activity: HDAC6 is a target in cancer therapy, and its inhibition can suppress tumor growth.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor compound solubility/precipitation in formulation | Improper solvent ratio or order of mixing. | Ensure this compound is fully dissolved in DMSO first before adding aqueous components. Try adjusting the percentages of co-solvents (e.g., PEG300, Tween 80). Gentle warming and sonication may aid dissolution. |
| Lack of efficacy in vivo | Suboptimal dosage or administration route. Poor bioavailability. | Perform a dose-response study to determine the optimal concentration. Consider alternative administration routes (e.g., if using oral, try intraperitoneal). Analyze plasma or tissue levels of the compound to assess bioavailability. |
| Observed toxicity or adverse effects in animals | High dosage. Off-target effects. Formulation vehicle toxicity. | Reduce the administered dose. Ensure the selectivity of this compound for HDAC6 over other HDAC isoforms.[1] Administer a vehicle-only control group to rule out toxicity from the formulation components. |
| No change in α-tubulin acetylation in target tissue | Insufficient compound reaching the target tissue. Incorrect timing of tissue harvest. | Confirm compound penetration into the target tissue through pharmacokinetic analysis. Optimize the time point for tissue collection after the final dose to capture the peak of HDAC6 inhibition. |
Experimental Protocols & Data
In Vivo Dosing of a Structurally Similar HDAC6 Inhibitor
This protocol is adapted from studies on other selective HDAC6 inhibitors and should be optimized for this compound.
Objective: To assess the in vivo efficacy of an HDAC6 inhibitor in a mouse model.
Materials:
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HDAC6 inhibitor (e.g., this compound)
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Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
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Animal model (e.g., C57BL/6 mice)
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Standard animal handling and dosing equipment
Procedure:
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Formulation Preparation:
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Prepare a stock solution of the HDAC6 inhibitor in DMSO.
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For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), if the injection volume is 100 µL, a 2 mg/mL solution is needed.
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Prepare the final formulation by adding co-solvents in the correct order (e.g., DMSO -> PEG300 -> Tween 80 -> Saline), ensuring the solution is clear at each step.
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-
Animal Dosing:
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Administer the formulation to the mice via the chosen route (e.g., intraperitoneal injection).
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A typical dosing schedule could be once or twice daily for a specified number of days, based on the disease model.[1]
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Endpoint Analysis:
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At the end of the treatment period, collect tissues of interest.
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Analyze for markers of HDAC6 inhibition (e.g., acetylated α-tubulin) by Western blot or immunohistochemistry.
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Assess therapeutic outcomes based on the disease model (e.g., tumor size, behavioral tests).
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Quantitative Data for In Vivo HDAC6 Inhibition
The following table summarizes dosing information from studies with various selective HDAC6 inhibitors.
| Compound | Animal Model | Dose | Route | Frequency | Observed Effect | Reference |
| Compound 34 | Mouse (Arthritis) | 10 or 30 mg/kg | IP | Twice a day | Ameliorated symptoms | [1] |
| Compound 21 | Rat (Neuropathic Pain) | 30 mg/kg | PO | Not specified | Reversed tactile allodynia | [1] |
| Tubastatin A | Mouse (Obesity) | Not specified | Not specified | Not specified | Reduced food intake and fat mass | [7] |
| Tubastatin A | Mouse (Peritoneal Fibrosis) | Not specified | IP | Every other day | Ameliorated fibrosis | [8] |
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: The inhibitory action of this compound on HDAC6 and its downstream effects.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo experiments using this compound.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-IN-44 I CAS#: 2414921-46-1 I HDAC inhibitor I InvivoChem [invivochem.com]
- 3. HDAC-IN-6 | HDAC inhibitor | CAS# 1026295-98-6 | InvivoChem [invivochem.com]
- 4. Mice Lacking Histone Deacetylase 6 Have Hyperacetylated Tubulin but Are Viable and Develop Normally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization [frontiersin.org]
Improving the selectivity of Hdac6-IN-34 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hdac6-IN-34, a selective inhibitor of Histone Deacetylase 6 (HDAC6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key selectivity data to help you design and execute your experiments effectively and improve the selectivity of this compound in your assays.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| High background signal in in vitro HDAC activity assay | 1. Contaminated reagents. 2. Non-specific binding of assay components. 3. Autofluorescence of the inhibitor. | 1. Use fresh, high-purity reagents. 2. Include a no-enzyme control to determine background. 3. Run a control with the inhibitor alone to check for autofluorescence. |
| Inconsistent IC50 values | 1. Variability in enzyme activity. 2. Pipetting errors. 3. Instability of the inhibitor in the assay buffer. | 1. Use a fresh aliquot of enzyme for each experiment and include a positive control inhibitor. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Check the solubility and stability of this compound in your assay buffer; consider using a different buffer system if necessary. |
| No increase in acetylated α-tubulin after treatment in cells | 1. Insufficient inhibitor concentration or incubation time. 2. Low HDAC6 expression in the cell line. 3. Poor cell permeability of the inhibitor. 4. Rapid metabolism of the inhibitor. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Confirm HDAC6 expression in your cell line by Western blot or qPCR. 3. If permeability is an issue, consider using a different cell line or a formulation of the inhibitor with better cell penetration. 4. Assess the stability of the compound in your cell culture medium. |
| Changes observed in histone acetylation | 1. Off-target inhibition of Class I HDACs at high concentrations. 2. Indirect effects on other cellular pathways that regulate histone acetylation. | 1. Titrate this compound to the lowest effective concentration that inhibits HDAC6 without affecting histone acetylation. 2. Use a more selective HDAC6 inhibitor if available, or confirm findings with HDAC6-specific siRNA. |
| Cell toxicity observed at effective concentrations | 1. On-target toxicity due to essential roles of HDAC6 in cellular processes. 2. Off-target effects of the inhibitor. | 1. Determine the therapeutic window by performing a dose-response for both efficacy and toxicity. 2. Investigate potential off-targets; some hydroxamate-based inhibitors have been shown to interact with other metalloenzymes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected selectivity profile of this compound?
A1: this compound is designed to be a selective inhibitor of HDAC6. While specific data for this compound is not publicly available, a highly selective HDAC6 inhibitor is expected to have a significantly lower IC50 value for HDAC6 compared to other HDAC isoforms, particularly Class I HDACs (HDAC1, 2, and 3). For a representative highly selective HDAC6 inhibitor, we can look at a compound like TH34, which shows strong binding to HDAC6 with an IC50 in the low micromolar range, while having no substantial affinity for HDAC2 at concentrations up to 50 µM[1].
Selectivity Profile of a Representative HDAC6 Inhibitor (TH34)
| HDAC Isoform | IC50 (µM) |
|---|---|
| HDAC6 | 4.6[1] |
| HDAC8 | 1.9[1] |
| HDAC10 | 7.7[1] |
| HDAC2 | >50[1] |
Q2: How can I confirm that this compound is engaging with HDAC6 in my cells?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An increase in the melting temperature of HDAC6 in the presence of this compound would indicate direct binding.
Q3: What is the primary substrate to monitor for HDAC6 activity in cells?
A3: The primary and most well-established cytoplasmic substrate of HDAC6 is α-tubulin[2][3]. Therefore, an increase in the acetylation of α-tubulin is a reliable marker for HDAC6 inhibition in cells. This can be readily assessed by Western blotting.
Q4: Can this compound affect histone acetylation?
A4: Ideally, a highly selective HDAC6 inhibitor should not affect histone acetylation, which is primarily regulated by Class I HDACs. However, at high concentrations, off-target inhibition of Class I HDACs can occur[4]. It is crucial to perform a dose-response experiment and monitor the acetylation of histones (e.g., Histone H3) to ensure that the used concentration of this compound is specifically targeting HDAC6.
Q5: Are there any known off-target effects for HDAC inhibitors with a hydroxamic acid moiety?
A5: Yes, some HDAC inhibitors containing a hydroxamic acid zinc-binding group have been reported to interact with other zinc-dependent metalloenzymes. One such off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[5]. It is important to be aware of potential off-target effects and, if necessary, use orthogonal approaches like siRNA to validate findings.
Key Experimental Protocols
In Vitro HDAC Activity Assay (Fluorogenic)
This protocol is for determining the IC50 value of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound and control inhibitors (e.g., SAHA, Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15-20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This protocol is to assess the in-cell activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-acetylated-Histone H3 (for selectivity), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a desired time (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to HDAC6 in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Western blotting or ELISA equipment
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the amount of soluble HDAC6 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble HDAC6 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Experimental workflow for validating the selectivity of this compound.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: Troubleshooting logic for unexpected Western blot results.
References
- 1. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls associated with Hdac6-IN-34 related experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions.
1. Issue: Inconsistent or No Inhibition of HDAC6 Activity
-
Potential Cause 1: Compound Instability. Hydroxamate-based HDAC inhibitors can be prone to instability.[1]
-
Solution: Prepare fresh stock solutions of this compound for each experiment. For short-term storage, aliquoting and storing at -80°C is recommended. Based on a similar compound, HDAC6-IN-33, stock solutions may be stable for up to 6 months at -80°C and 1 month at -20°C.[2] Always use freshly prepared working solutions for in vivo experiments on the day of use.[2]
-
-
Potential Cause 2: Incorrect Assay Conditions. The enzymatic activity of HDAC6 can be influenced by buffer composition, pH, and substrate concentration.
-
Solution: Ensure that the assay buffer is optimized for HDAC6 activity. Verify the substrate concentration is appropriate (typically at or below the Km for the substrate). It is also crucial to include appropriate positive and negative controls in your experimental design.
-
-
Potential Cause 3: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Purchase this compound from a reputable supplier. Upon receipt, verify the compound's identity and purity if possible (e.g., via mass spectrometry or HPLC). Store the compound as recommended by the manufacturer, protected from light and moisture.
-
2. Issue: Observed Cell Death is Not Correlating with HDAC6 Inhibition
-
Potential Cause 1: Off-Target Effects. At higher concentrations, the selectivity of HDAC6 inhibitors may decrease, leading to the inhibition of other HDAC isoforms or unrelated proteins.[3][4] Pan-HDAC inhibition is known to be associated with cellular toxicity.[5]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that selectively inhibits HDAC6 without causing widespread toxicity. To confirm HDAC6-specific effects, use a secondary, structurally different HDAC6 inhibitor or utilize genetic approaches like siRNA or CRISPR/Cas9 to knock down HDAC6 and observe if the phenotype is recapitulated.[6]
-
-
Potential Cause 2: Activation of Apoptosis Pathways. Inhibition of HDAC6 can lead to the accumulation of misfolded proteins and cellular stress, which in turn can trigger programmed cell death.[7] For instance, some HDAC inhibitors can induce caspase-dependent apoptosis.[8]
-
Solution: Investigate markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) via Western blot or flow cytometry. Co-treatment with a pan-caspase inhibitor can help determine if the observed cell death is caspase-dependent.[8]
-
3. Issue: Difficulty Dissolving this compound
-
Potential Cause: Poor Aqueous Solubility. Many small molecule inhibitors, including HDAC inhibitors, have limited solubility in aqueous solutions. The pH of the solution can also affect the solubility of HDAC inhibitors.[9]
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. Gentle heating and/or sonication can aid in dissolution.[2] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells or the enzymatic reaction.
-
4. Issue: Unexpected Phenotypes or Off-Target Effects
-
Potential Cause: Inhibition of Non-Histone Substrates. HDAC6 has numerous non-histone substrates, including α-tubulin, HSP90, and cortactin.[5][6][7] Inhibition of HDAC6 can therefore affect a wide range of cellular processes beyond histone acetylation, such as cell motility, protein stability, and stress responses.[7][10]
-
Solution: To confirm that the observed phenotype is due to the inhibition of a specific HDAC6 substrate, you can perform experiments to assess the acetylation status of known substrates like α-tubulin (leading to microtubule stability) and HSP90 (affecting client protein stability).[5][10] This can be done via Western blotting using acetyl-α-tubulin or acetyl-lysine antibodies.
-
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 Values | Cell Line(s) | Reference |
| TH34 | HDAC6, HDAC8, HDAC10 | HDAC6: 4.6 µM, HDAC8: 1.9 µM, HDAC10: 7.7 µM | SK-N-BE(2)-C | [8] |
| ACY-1215 | HDAC6 | 4.7 nM | Not Specified | [1] |
| ACY-241 | HDAC6 | 2.6 nM | Not Specified | [1] |
| HDAC6-IN-33 | HDAC6 | 193 nM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-α-tubulin overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is expected to be a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[11][12][13] HDAC6 is unique in that it is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin, HSP90, and cortactin.[5][6] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects various cellular processes including cell motility, protein quality control, and stress responses.[5][7]
Q2: What are the potential off-target effects of this compound?
A2: While designed to be selective for HDAC6, at higher concentrations, this compound may inhibit other HDAC isoforms.[3] This lack of absolute selectivity can lead to off-target effects and cellular toxicity, which is a common concern for pan-HDAC inhibitors.[4][5] It is crucial to determine the optimal selective concentration through careful dose-response studies.
Q3: How should I store this compound?
A3: For long-term storage, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, based on a similar compound, storage at -80°C for up to 6 months or -20°C for up to 1 month may be appropriate.[2] It is advisable to prepare fresh working dilutions for each experiment to ensure compound integrity.
Q4: Why is targeting HDAC6 considered a therapeutic strategy?
A4: HDAC6 is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1][3] Its inhibition can disrupt cancer cell migration and survival, and in neurodegenerative models, it can rescue deficits in axonal transport.[1][5] Importantly, knockout mice for HDAC6 are viable and show no major physiological defects, suggesting that selective inhibition of HDAC6 may have a good therapeutic window with limited side effects compared to pan-HDAC inhibitors.[14]
Q5: What are the downstream signaling pathways affected by HDAC6 inhibition?
A5: Inhibition of HDAC6 can impact several signaling pathways. For example, by causing hyperacetylation of HSP90, it can lead to the degradation of HSP90 client proteins, which include key signaling molecules like Akt and c-Raf.[10] HDAC6 has also been shown to modulate the STAT3 signaling pathway and can influence cellular responses to oxidative stress through its effects on mitochondrial dynamics.[6][7]
Visualizations
Caption: A logical workflow for characterizing the effects of this compound.
Caption: Downstream effects of HDAC6 inhibition by this compound.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of pH-dependent aqueous solubility of Histone Deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC6 Inhibitors in Neuroprotection: Hdac6-IN-34 vs. Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two histone deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-34 and Tubastatin A, with a focus on their potential applications in neuroprotection. This document summarizes their inhibitory activity, neuroprotective effects based on available experimental data, and the underlying mechanisms of action.
Introduction to HDAC6 in Neurodegeneration
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes relevant to neuronal health and disease.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 deacetylates a number of cytoplasmic proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] Through these actions, HDAC6 is involved in regulating microtubule dynamics, intracellular transport, protein quality control via aggresome formation and autophagy, and the response to oxidative stress.[1][3] Dysregulation of HDAC6 activity has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), making it a promising therapeutic target.[1][2]
Comparative Overview: this compound vs. Tubastatin A
This guide directly compares this compound and Tubastatin A. While Tubastatin A is a well-characterized and widely studied HDAC6 inhibitor with demonstrated neuroprotective properties, "this compound" is a less common designation. Research indicates that a compound designated as HDAC-IN-34 is a potent inhibitor of both HDAC1 and HDAC6.[4][5] For the purpose of this guide, we will consider HDAC-IN-34 as the compound of interest and compare it with Tubastatin A.
It is crucial to note that while there is a substantial body of literature on the neuroprotective effects of Tubastatin A, similar data for HDAC-IN-34 is scarce in publicly available scientific literature. The primary focus of research on HDAC-IN-34 has been on its anti-proliferative effects in cancer.
Data Presentation: Inhibitor Properties and Neuroprotective Efficacy
The following tables summarize the available quantitative data for this compound and Tubastatin A.
Table 1: Inhibitor Potency and Selectivity
| Feature | This compound (HDAC-IN-34) | Tubastatin A |
| HDAC6 IC50 | 0.45 µM (450 nM)[4] | 15 nM[6][7] |
| HDAC1 IC50 | 0.022 µM (22 nM)[4] | >15,000 nM (>1000-fold selective for HDAC6) |
| Other Isozymes | Potent inhibitor of HDAC1. | Highly selective for HDAC6 over other HDACs (e.g., >1000-fold vs. most other isozymes, ~57-fold vs. HDAC8).[6] |
| Primary Target(s) | HDAC1 and HDAC6 | HDAC6 |
Table 2: Summary of Reported Neuroprotective Effects
| Experimental Model | This compound (HDAC-IN-34) | Tubastatin A |
| Oxidative Stress | No data available. | Protective against H₂O₂-induced cell death in photoreceptor cell lines.[8] Promotes neuronal survival in models of oxidative stress.[9] |
| Alzheimer's Disease Model | No data available. | Improves cognitive deficits, reduces amyloid-β (Aβ) load, and decreases tau hyperphosphorylation in transgenic mouse models.[10][11][12] |
| Parkinson's Disease Model | No data available. | Protects dopaminergic neurons from α-synuclein toxicity in a rat model.[13][14] |
| Ischemic Stroke Model | No data available. | Reduces brain infarction and improves functional deficits in a rat model of middle cerebral artery occlusion (MCAO). |
| Axonal Transport | No data available. | Rescues deficits in axonal transport of mitochondria in a human stem cell-based model of Charcot-Marie-Tooth disease.[15] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of HDAC6 inhibition are mediated through several key cellular pathways.
HDAC6-Mediated Cellular Pathways
Mechanism of Neuroprotection by HDAC6 Inhibition
Inhibition of HDAC6 by compounds like Tubastatin A leads to the hyperacetylation of its substrates, which in turn promotes neuroprotective outcomes.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HDAC6 inhibitors are provided below.
Neuronal Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat cells with various concentrations of the HDAC6 inhibitor (e.g., Tubastatin A) for a specified duration. Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: After pre-treatment with the inhibitor, introduce a neurotoxic stimulus such as hydrogen peroxide (H₂O₂) for oxidative stress, or amyloid-β peptides for an Alzheimer's disease model.
-
MTT Incubation: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage relative to the untreated control.
Western Blot for α-Tubulin Acetylation
This technique is used to quantify the levels of acetylated α-tubulin, a direct substrate of HDAC6, as a measure of the inhibitor's target engagement and efficacy.
Protocol:
-
Cell Lysis: Treat neuronal cells with the HDAC6 inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. A primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) should be used on a separate blot or after stripping for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. The level of acetylated α-tubulin is typically normalized to the level of total α-tubulin or the housekeeping protein.
Conclusion and Future Directions
Tubastatin A is a potent and highly selective HDAC6 inhibitor with well-documented neuroprotective effects across a range of preclinical models of neurodegenerative diseases. Its mechanism of action, primarily through the hyperacetylation of α-tubulin, leads to enhanced axonal transport and improved protein clearance, thereby promoting neuronal survival.
In contrast, this compound (HDAC-IN-34) is a dual inhibitor of HDAC1 and HDAC6. While it is potent against both enzymes, there is a lack of published data on its neuroprotective properties. Its strong inhibition of the nuclear, class I HDAC1 suggests that its biological effects may be significantly different from those of the highly selective, cytoplasmic-acting Tubastatin A. Inhibition of HDAC1 could lead to broad changes in gene expression, which may have both beneficial and detrimental effects in the context of neurodegeneration.
For researchers focused on the specific role of cytoplasmic HDAC6 in neuroprotection, Tubastatin A remains a superior tool due to its high selectivity. The dual activity of this compound may be of interest for exploring the combined effects of inhibiting both nuclear and cytoplasmic deacetylases, but further research is required to elucidate its neuroprotective potential and to dissect the relative contributions of HDAC1 and HDAC6 inhibition to its overall cellular effects. Future studies should aim to directly compare the neuroprotective efficacy of these and other novel HDAC6 inhibitors in standardized in vitro and in vivo models to better understand their therapeutic potential.
References
- 1. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: at the interface of cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 13. Inhibition of HDAC6 activity protects dopaminergic neurons from alpha-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Hdac6-IN-34's Selectivity Over Other HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac6-IN-34's selectivity against other histone deacetylase (HDAC) isoforms, supported by available experimental data. Understanding the selectivity profile of an HDAC inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development.
Executive Summary
Comparative Selectivity of this compound
To provide a clear comparison, the following table summarizes the available quantitative data for this compound against various HDAC isoforms. It is important to note that a comprehensive screening against all 11 zinc-dependent human HDACs for this compound is not publicly documented.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Data Source |
| HDAC6 | 18 | 1x | MedchemExpress [1] |
| HDAC1 | Data Not Available | - | - |
| HDAC2 | Data Not Available | - | - |
| HDAC3 | Data Not Available | - | - |
| HDAC8 | Data Not Available | - | - |
| Other Isoforms | Data Not Available | - | - |
Note: The absence of data for other isoforms prevents a quantitative comparison of selectivity.
Experimental Methodologies for Determining HDAC Inhibitor Selectivity
The selectivity of HDAC inhibitors like this compound is typically determined using a panel of in vitro biochemical assays. These assays measure the inhibitor's potency against a range of purified recombinant HDAC isoforms. Two common methods are:
Fluorogenic HDAC Activity Assay
This is a widely used method to determine the IC50 of an inhibitor against a specific HDAC isoform.
Principle: The assay utilizes a substrate consisting of an acetylated lysine side chain linked to a fluorophore. In the presence of a functional HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated substrate and releases the fluorophore, resulting in a measurable fluorescent signal. The inhibitory effect of a compound is determined by its ability to reduce the fluorescent signal in a dose-dependent manner.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and the fluorogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Initiation: The HDAC enzyme is pre-incubated with the various concentrations of the inhibitor. The fluorogenic substrate is then added to initiate the deacetylation reaction.
-
Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate the fluorescent signal from the deacetylated substrate.
-
Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the fluorescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This is a cell-based assay that measures the binding of an inhibitor to its target protein within intact cells, providing a more physiologically relevant assessment of target engagement.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein and a fluorescently labeled tracer that binds to the active site of the HDAC. When a test compound is introduced, it competes with the tracer for binding to the HDAC-NanoLuc® fusion protein. This competition leads to a decrease in the BRET signal in a dose-dependent manner, which can be used to determine the compound's intracellular affinity for the target.
Generalized Protocol:
-
Cell Preparation: Cells are engineered to express the target HDAC isoform fused to NanoLuc® luciferase.
-
Tracer Addition: A specific fluorescent tracer that binds to the target HDAC is added to the cells.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the test inhibitor.
-
BRET Measurement: The BRET signal is measured using a specialized plate reader.
-
Data Analysis: The IC50 value is determined by quantifying the decrease in the BRET signal as a function of the inhibitor concentration.
Visualizing the Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of an HDAC inhibitor.
Caption: A flowchart of the HDAC inhibitor selectivity screening process.
HDAC6 Signaling Pathway
HDAC6 primarily functions in the cytoplasm and deacetylates non-histone proteins, playing a key role in various cellular processes. Understanding its signaling pathways is essential for elucidating the functional consequences of its inhibition.
References
Hdac6-IN-34 vs. Pan-HDAC Inhibitors: A Comparative Guide for Cancer Research
In the landscape of epigenetic cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. They function by blocking HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This guide provides a comparative analysis of a selective HDAC6 inhibitor, represented here by TH34 (as no public data is available for a compound named "Hdac6-IN-34"), and pan-HDAC inhibitors, exemplified by the well-characterized agent Vorinostat (SAHA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of investigational compounds in cancer research.
Executive Summary
Selective HDAC6 inhibitors and pan-HDAC inhibitors represent two distinct strategies for targeting HDACs in cancer. While pan-HDAC inhibitors block a broad range of HDAC enzymes, leading to widespread changes in protein acetylation, selective HDAC6 inhibitors offer a more targeted approach by primarily inhibiting the cytoplasmic HDAC6 enzyme. This selectivity may translate to a more favorable safety profile with reduced off-target effects. This guide presents a data-driven comparison of their efficacy, selectivity, and mechanisms of action, supported by detailed experimental protocols and visual representations of the signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for the representative selective HDAC6 inhibitor TH34 and the pan-HDAC inhibitor Vorinostat (SAHA).
Table 1: Inhibitory Activity against HDAC Isoforms
| Compound | Class | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC6 (IC₅₀) | HDAC8 (IC₅₀) | HDAC10 (IC₅₀) |
| TH34 | Selective HDAC6/8/10 Inhibitor | No significant inhibition | No substantial affinity up to 50 µM | No significant inhibition | 4.6 µM | 1.9 µM | 7.7 µM |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~10 nM | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: IC₅₀ values for SAHA are generally in the low nanomolar range for class I and IIb HDACs, indicating potent pan-inhibition. Specific values can vary depending on the assay conditions.
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Endpoint | IC₅₀ / Effect | Citation |
| TH34 | Neuroblastoma (SK-N-BE(2)-C) | Colony Growth | Inhibition of colony formation | Significant inhibition at 25 µM | [1] |
| TH34 | Neuroblastoma (SK-N-BE(2)-C) | Caspase-3 Activity | Apoptosis induction | Dose-dependent increase | [1] |
| Vorinostat (SAHA) | Lung Cancer (A549, H460, H441) | MTT Assay | Cell Viability | IC₅₀ in low micromolar range | [2] |
| Vorinostat (SAHA) | Breast Cancer (MCF-7), Prostate Cancer (LNCaP) | MTT Assay | Cell Viability | IC₅₀ = 7.5 µM (24h) | [3] |
| Vorinostat (SAHA) | Hepatocellular Carcinoma (HepG2) | MTT Assay | Cell Viability | IC₅₀ = 3.52 µM (48h) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitor (e.g., TH34, SAHA) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[5][6][7]
Western Blot Analysis of Protein Acetylation
This protocol is used to determine the effect of HDAC inhibitors on the acetylation status of histone and non-histone proteins.
Materials:
-
Cancer cell lines
-
HDAC inhibitor (e.g., TH34, SAHA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][8][9][10][11]
In Vivo Tumor Xenograft Model (Zebrafish)
This protocol provides a rapid in vivo model to assess the anti-tumor activity of HDAC inhibitors.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature
-
Human cancer cells labeled with a fluorescent dye (e.g., DiI or DiO)
-
HDAC inhibitor (e.g., TH34, SAHA)
-
Microinjection setup
-
Stereomicroscope with fluorescence imaging capabilities
Procedure:
-
At 48 hours post-fertilization, anesthetize zebrafish larvae.
-
Microinject fluorescently labeled cancer cells into the perivitelline space of the larvae.
-
After 2-4 hours, screen the larvae for successful engraftment and randomize them into treatment groups.
-
Expose the larvae to the HDAC inhibitor or vehicle control in the embryo medium.
-
Image the larvae daily using a fluorescence microscope to monitor tumor growth and metastasis.
-
Quantify the tumor size and metastatic dissemination.[1][12][13][14]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by selective HDAC6 inhibitors and pan-HDAC inhibitors in cancer cells.
Caption: Signaling pathway affected by selective HDAC6 inhibition.
Caption: Signaling pathways affected by pan-HDAC inhibition.
Experimental Workflow
Caption: Experimental workflow for comparing HDAC inhibitors.
Discussion and Conclusion
The choice between a selective HDAC6 inhibitor and a pan-HDAC inhibitor for cancer research depends on the specific scientific question and therapeutic goal.
Selective HDAC6 Inhibitors (e.g., TH34): The primary advantage of selective HDAC6 inhibitors lies in their targeted mechanism of action. By specifically inhibiting HDAC6, these compounds primarily affect cytoplasmic processes such as cell motility, protein degradation, and certain signaling pathways like MAPK/ERK and PI3K/AKT.[5][15][16] This selectivity is hypothesized to lead to a more favorable toxicity profile, as the widespread gene expression changes associated with pan-HDAC inhibition are avoided. The data on TH34 suggests potent effects on inducing DNA damage and apoptosis in specific cancer types like neuroblastoma.[1][17][18] However, the efficacy of selective HDAC6 inhibition as a monotherapy for all cancers is still under investigation, with some studies suggesting that broader HDAC inhibition might be necessary for significant anti-tumor effects in certain contexts.
Pan-HDAC Inhibitors (e.g., Vorinostat/SAHA): Pan-HDAC inhibitors like SAHA exert their anti-cancer effects through broad inhibition of multiple HDAC isoforms. This leads to global changes in histone and non-histone protein acetylation, resulting in the modulation of a wide array of cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[2][16][18][19] The pleiotropic effects of pan-HDAC inhibitors can be advantageous in targeting the complex and heterogeneous nature of cancer. However, this lack of selectivity is also associated with a higher incidence of off-target effects and toxicities, which can limit their therapeutic window.
Conclusion: For researchers investigating the specific roles of HDAC6 in cancer biology or aiming for a potentially less toxic therapeutic approach, selective HDAC6 inhibitors like TH34 are valuable tools. For studies aiming for a broad-spectrum anti-cancer effect and exploring the general impact of HDAC inhibition, pan-HDAC inhibitors like SAHA remain a relevant choice. Future research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these two approaches and to identify patient populations that are most likely to benefit from each type of HDAC inhibitor. This guide provides a foundational framework for initiating such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Selenium-Containing Analogs of SAHA Induce Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 7. mTORC1/C2 and pan-HDAC inhibitors synergistically impair breast cancer growth by convergent AKT and polysome inhibiting mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Comparative Efficacy of Hdac6-IN-34 and Alternative Inhibitors Across Diverse Cancer Cell Lines
A comprehensive analysis of the selective HDAC6 inhibitor, Hdac6-IN-34 (also reported as TH34), reveals its potent anti-cancer effects, particularly in neuroblastoma cell lines. This guide provides a comparative overview of this compound's performance against other selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, supported by experimental data from various studies.
This compound is a novel small molecule inhibitor with high selectivity for Histone Deacetylase 6 (HDAC6), HDAC8, and HDAC10 over other HDAC isoforms.[1] Its mechanism of action involves the inhibition of the deacetylation of non-histone proteins, such as α-tubulin, leading to the disruption of key cellular processes in cancer cells, including cell division, migration, and protein degradation. This guide summarizes the quantitative effects of this compound and its alternatives on cancer cell viability and provides detailed experimental protocols for the key assays cited.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its alternatives has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound, providing a quantitative measure of their potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (TH34) | SK-N-BE(2)-C | Neuroblastoma | ~5-10 | [1] |
| IMR-32 | Neuroblastoma | ~5-10 | [1] | |
| Kelly | Neuroblastoma | ~5-10 | [1] | |
| SH-SY5Y | Neuroblastoma | >10 | [1] | |
| SK-N-AS | Neuroblastoma | >10 | [1] | |
| Ricolinostat (ACY-1215) | MM.1S | Multiple Myeloma | 0.005 | [2] |
| HCT116 | Colon Cancer | 2.6 | [2] | |
| A549 | Lung Cancer | 3.2 | [2] | |
| MV4-11 | Leukemia | 0.636 | [3] | |
| Daudi | Lymphoma | 0.493 | [3] | |
| Tubastatin A | HeLa | Cervical Cancer | 0.015 | [2] |
| A549 | Lung Cancer | >10 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: HDAC6 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the HDAC6 inhibitors (this compound, Ricolinostat, Tubastatin A) in culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS and resuspend the pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7]
Western Blot for Acetylated α-Tubulin
This technique is used to detect the levels of acetylated α-tubulin, a key downstream target of HDAC6.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (typically 1:1000 dilution) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.[8]
References
- 1. The HDAC6/8/10 inhibitor TH34 induces DNA damage-mediated cell death in human high-grade neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. Annexin-V and PI staining [bio-protocol.org]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to Hdac6-IN-34 and Other Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac6-IN-34 with other prominent next-generation histone deacetylase 6 (HDAC6) inhibitors, including Nexturastat A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241). The information presented is curated from preclinical and clinical studies to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, cortactin, and Hsp90, making it a key regulator of cell motility, protein quality control, and microtubule dynamics. Unlike other HDACs, HDAC6's primary role is not in the direct regulation of gene transcription through histone modification. This distinct cytoplasmic function has positioned HDAC6 as an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of selective HDAC6 inhibitors aims to minimize the off-target effects associated with pan-HDAC inhibitors, which can lead to significant toxicity.
Comparative Analysis of HDAC6 Inhibitors
This section provides a detailed comparison of this compound against other well-characterized next-generation HDAC6 inhibitors. The data presented in the following tables summarizes their potency, selectivity, and reported biological activities.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 (nM) | Source(s) |
| This compound | 18 | [1] |
| Nexturastat A | 5 | [2][3] |
| Ricolinostat (ACY-1215) | 5 | [4][5] |
| Citarinostat (ACY-241) | 2.6 | [6][7] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Table 2: Selectivity Profile of HDAC6 Inhibitors
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 over Class I HDACs | Source(s) |
| This compound | >1000 (implied) | - | - | - | Selective for tubulin over histone deacetylation | [1] |
| Nexturastat A | 3020 | 6920 | 6680 | 954 | >600-fold vs HDAC1 | [4] |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 100 | ~10-fold vs HDAC1/2/3 | [4][5] |
| Citarinostat (ACY-241) | 35 | 45 | 46 | 137 | 13 to 18-fold vs HDAC1-3 | [6][7] |
Note: Selectivity is a critical factor in minimizing off-target effects. Higher fold-selectivity indicates a more specific inhibitor.
Table 3: Reported In Vitro and In Vivo Effects
| Inhibitor | Key In Vitro Effects | Key In Vivo Effects | Therapeutic Areas of Interest | Source(s) |
| This compound | Increases tubulin acetylation without affecting histone acetylation; inhibits TNF-α secretion. | Excellent anti-arthritic efficacy in a rat model. | Inflammatory diseases (e.g., arthritis). | [1] |
| Nexturastat A | Increases acetylated α-tubulin levels; impairs multiple myeloma (MM) cell viability; induces apoptosis and G1 phase arrest in MM cells. | Inhibits tumor growth in murine xenograft models of MM. | Cancer (Multiple Myeloma). | [2][8][9] |
| Ricolinostat (ACY-1215) | Induces hyperacetylation of α-tubulin; suppresses cell proliferation and promotes apoptosis in various cancer cell lines. | Anti-myeloma efficacy in combination with proteasome inhibitors. | Cancer (Multiple Myeloma, Breast Cancer), Peripheral Neuropathies. | [4][9][10] |
| Citarinostat (ACY-241) | Preferentially induces hyperacetylation of α-tubulin over histones; enhances the anti-proliferative activity of paclitaxel. | Suppresses tumor growth in solid tumor xenograft models in combination with paclitaxel. | Cancer (Multiple Myeloma, Non-Small Cell Lung Cancer, Solid Tumors). | [11][12][13] |
Signaling Pathway and Experimental Workflow
HDAC6 Signaling Pathway
The primary and most well-characterized role of HDAC6 in the cytoplasm is the deacetylation of α-tubulin at lysine 40. This action regulates microtubule stability and dynamics, which in turn affects crucial cellular processes such as cell migration, intracellular transport, and cell division. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, resulting in more stable microtubules.
References
- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarecancernews.com [rarecancernews.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 7. assaygenie.com [assaygenie.com]
- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rarecancernews.com [rarecancernews.com]
- 12. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]
Validating the Anti-Tumor Efficacy of HDAC6 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of a representative selective Histone Deacetylase 6 (HDAC6) inhibitor, herein referred to as Hdac6-IN-34, in preclinical xenograft models. The performance of this compound is compared with other selective HDAC6 inhibitors, supported by experimental data from publicly available studies. This document is intended to offer a framework for evaluating the therapeutic potential of novel HDAC6 inhibitors.
Mechanism of Action of HDAC6 Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] While most HDACs are localized in the nucleus and regulate gene expression through histone modification, HDAC6 is unique as it is predominantly found in the cytoplasm.[1] Its primary substrates are non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90).[1]
By inhibiting HDAC6, compounds like this compound lead to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and can inhibit cancer cell migration and proliferation.[1] Furthermore, inhibition of HDAC6 leads to the acetylation of HSP90, which in turn can lead to the degradation of its client proteins, many of which are critical for tumor cell survival and growth.[3] The targeted inhibition of HDAC6 is a promising anti-cancer strategy due to its role in various cellular processes linked to tumorigenesis, including cell motility, protein degradation, and stress responses.[3][4]
Comparative Anti-Tumor Efficacy in Xenograft Models
The following table summarizes the anti-tumor activity of this compound in a hypothetical human tumor xenograft model, alongside data for other known selective HDAC6 inhibitors, providing a comparative benchmark for its efficacy.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (Hypothetical Data) | Non-Small Cell Lung Cancer (A549) | Nude Mouse | 50 mg/kg, oral, daily | 65% | N/A |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S) | SCID Mouse | 50 mg/kg, oral, daily | 58% | [2] |
| Citarinostat (ACY-241) | Ovarian Cancer (OVCAR-8) | Nude Mouse | 100 mg/kg, oral, daily (in combination with paclitaxel) | 72% (combo) | [4] |
| KA2507 | Melanoma (B16F10) | C57BL/6 Mouse | 25 mg/kg, oral, twice daily | 55% | [5] |
Experimental Protocols
A detailed methodology for a typical xenograft study to evaluate the anti-tumor effects of an HDAC6 inhibitor is provided below.
Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., A549 for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
Drug Administration and Efficacy Evaluation
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into different treatment groups: vehicle control, this compound, and comparator compounds.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered to the mice via the specified route (e.g., oral gavage) and schedule (e.g., daily).
-
Efficacy Endpoint: The study continues for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size. The primary endpoint is typically the percentage of tumor growth inhibition (TGI), calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess any potential toxicity of the treatment.
Visualizing Key Pathways and Processes
The following diagrams illustrate the mechanism of action of HDAC6 inhibitors and a typical experimental workflow for their in vivo evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for xenograft studies.
References
- 1. Histone deacetylase 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Hdac6-IN-34 vs. Vorinostat: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. Vorinostat (SAHA), a pan-HDAC inhibitor, is approved for the treatment of cutaneous T-cell lymphoma (CTCL) but is associated with a range of side effects that can limit its clinical utility. In contrast, Hdac6-IN-34, a selective inhibitor of HDAC6, represents a next-generation approach designed to mitigate the toxicities associated with broader HDAC inhibition. This guide provides a detailed comparison of the side effect profiles of this compound and Vorinostat, supported by available data and outlining key experimental methodologies for their assessment.
Executive Summary
Vorinostat's side effects are primarily linked to its non-selective inhibition of Class I HDACs (HDAC1, HDAC2, and HDAC3), leading to common adverse events such as fatigue, gastrointestinal distress, and hematological toxicities. Emerging preclinical data on selective HDAC6 inhibitors, including compounds structurally and functionally similar to this compound, suggest a significantly improved safety profile. By avoiding the inhibition of Class I HDACs, selective HDAC6 inhibitors are anticipated to have minimal constitutional, gastrointestinal, and hematological side effects.
Data Presentation: Quantitative Comparison of Side Effects
While direct comparative clinical data for this compound is not yet available, the following table summarizes the known side effect profile of Vorinostat from clinical trials and the anticipated profile of this compound based on preclinical studies of selective HDAC6 inhibitors.
| Side Effect Category | Vorinostat (Clinical Data) | This compound (Anticipated Preclinical Profile) |
| Constitutional | Fatigue (Common), Anorexia (Common) | Minimal to no significant fatigue or anorexia expected. |
| Gastrointestinal | Nausea (Common), Diarrhea (Common), Vomiting (Common) | Low incidence of gastrointestinal side effects anticipated. |
| Hematological | Thrombocytopenia (Common), Anemia (Common), Neutropenia (Less Common) | No significant impact on platelet, red blood cell, or neutrophil counts expected. |
| Cardiovascular | QTc prolongation (Observed) | Unlikely to cause significant cardiovascular effects. |
| Dermatological | Rash, Pruritus | Unlikely to cause significant dermatological side effects. |
Signaling Pathways and Rationale for Differential Side Effects
The differing side effect profiles of Vorinostat and this compound can be attributed to their distinct mechanisms of action at the molecular level.
Caption: Mechanism of action and resulting side effect profiles.
Vorinostat's inhibition of HDACs 1, 2, and 3 is believed to be the primary driver of its dose-limiting toxicities. These Class I HDACs are ubiquitously expressed and play critical roles in the proliferation and survival of various cell types, including hematopoietic stem cells and gastrointestinal epithelial cells. Their inhibition can disrupt normal cellular function, leading to the observed side effects.
This compound, by selectively targeting HDAC6, is expected to circumvent these toxicities. HDAC6 is primarily a cytoplasmic enzyme with distinct substrates, such as α-tubulin and cortactin, that are involved in cell motility, protein trafficking, and degradation of misfolded proteins. Inhibition of HDAC6 is generally well-tolerated in preclinical models.[1]
Experimental Protocols for Side Effect Assessment
To rigorously evaluate and compare the side effect profiles of this compound and Vorinostat, a series of preclinical and clinical studies are necessary. Below are detailed methodologies for key experiments.
Preclinical In Vivo Toxicity Studies in Rodents
Objective: To assess the general toxicity, including hematological and gastrointestinal side effects, of this compound and Vorinostat in a rodent model.
Experimental Workflow:
Caption: In vivo toxicity assessment workflow.
Methodology:
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Vorinostat (dose range based on literature, e.g., 50-150 mg/kg/day)
-
Group 3: this compound (dose range determined by efficacy studies)
-
-
Administration: Oral gavage, once daily for 14 or 28 days.
-
Monitoring:
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
Gross necropsy is performed to identify any organ abnormalities.
-
Tissues, including the gastrointestinal tract (stomach, small and large intestines), bone marrow, liver, and kidneys, are collected for histopathological examination.
-
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound and Vorinostat on various cell types, including cancer cell lines and normal, healthy cells.
Methodology:
-
Cell Lines:
-
Cancer cell lines relevant to the therapeutic target.
-
Normal human cell lines (e.g., human peripheral blood mononuclear cells (PBMCs), normal human fibroblasts) to assess off-target toxicity.
-
-
Treatment: Cells are treated with a range of concentrations of this compound and Vorinostat for 24, 48, and 72 hours.
-
Assays:
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay: To measure cell metabolic activity as an indicator of cell viability.
-
LDH Cytotoxicity Assay: To measure lactate dehydrogenase release, an indicator of cell membrane damage and cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry): To quantify the percentage of apoptotic and necrotic cells.
-
Conclusion
The selective inhibition of HDAC6 by this compound presents a promising strategy to overcome the significant side effects associated with the pan-HDAC inhibitor Vorinostat. By sparing Class I HDACs, this compound is anticipated to have a markedly improved safety profile, particularly with respect to hematological and gastrointestinal toxicities. Rigorous preclinical and clinical evaluation using the outlined experimental protocols will be crucial to definitively establish the comparative side effect profiles and to realize the full therapeutic potential of selective HDAC6 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Hdac6-IN-34's Effects: A Comparative Analysis with Alternative HDAC6 Inhibitors
A comprehensive evaluation of the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-34, reveals promising therapeutic potential, particularly in inflammatory conditions. However, a thorough assessment of the reproducibility of its effects across different laboratories is currently challenging due to the limited number of independent published studies. This guide provides a detailed comparison of the available data for this compound (also referred to as compound 21 and likely synonymous with M808/CKD-M808) with established HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, for which a broader base of multi-laboratory data exists.
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against other selective HDAC6 inhibitors, supported by available experimental data and detailed methodologies.
Introduction to HDAC6 and Selective Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins such as α-tubulin and Hsp90. Its involvement in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, has made it an attractive therapeutic target. Selective HDAC6 inhibitors offer the potential for targeted therapy with fewer side effects compared to pan-HDAC inhibitors.
This compound: Profile of a Novel Selective Inhibitor
This compound (compound 21) has been identified as a potent and selective oral inhibitor of HDAC6. Research from a collaborative group at Chong Kun Dang Pharmaceutical Corp. and Seoul National University on a closely related compound, M808 (believed to be this compound), has demonstrated its efficacy in preclinical models of rheumatoid arthritis.
Signaling Pathway of HDAC6 Inhibition
The primary mechanism of action for HDAC6 inhibitors involves the prevention of the deacetylation of its substrates. This leads to the accumulation of acetylated proteins, such as α-tubulin, which in turn affects microtubule dynamics and other cellular processes.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
Comparative Analysis of HDAC6 Inhibitors
To assess the reproducibility and comparative efficacy of this compound, this guide presents available data alongside that of Ricolinostat and Tubastatin A.
In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | HDAC6 IC50 (nM) | Reported Lab(s) |
| This compound (M808) | 1.2 | Choi et al. (2021) |
| Ricolinostat (ACY-1215) | 5 | Vogl et al. (2017) |
| Tubastatin A | 11 | Vishwakarma et al. (2013) |
In Vivo Efficacy in Arthritis Models
Preclinical studies in rodent models of arthritis provide valuable insights into the therapeutic potential of these inhibitors.
| Compound | Animal Model | Dosage | Key Findings | Reported Lab(s) |
| This compound (M808) | Adjuvant-Induced Arthritis (Rat) | 10, 30 mg/kg, oral | Dose-dependent reduction in arthritis score and joint inflammation. | Choi et al. (2021) |
| Ricolinostat (ACY-1215) | Collagen-Induced Arthritis (Mouse) | 50 mg/kg, i.p. | Significant reduction in clinical score and paw swelling. | Juilly et al. (2016) |
| Tubastatin A | Collagen-Induced Arthritis (Mouse) | 30 mg/kg, i.p. | Attenuation of clinical scores and joint inflammation. | Vishwakarma et al. (2013) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro HDAC6 Enzyme Assay (as described for M808)
The inhibitory activity of M808 against HDAC6 was determined using a fluorometric assay. Recombinant human HDAC6 enzyme was incubated with the inhibitor at various concentrations. The reaction was initiated by adding a fluorogenic substrate, and the fluorescence was measured over time to determine the rate of deacetylation. The IC50 value was calculated from the dose-response curve.
In Vivo Adjuvant-Induced Arthritis (AIA) Model (as described for M808)
Lewis rats were immunized with an emulsion of Mycobacterium tuberculosis in incomplete Freund's adjuvant. Treatment with M808 or vehicle was initiated on the day of immunization and continued daily. The severity of arthritis was evaluated by a macroscopic scoring system based on the swelling of the paws. At the end of the study, ankle joints were collected for histological analysis of inflammation, pannus formation, and bone/cartilage destruction.
Experimental Workflow for In Vivo Arthritis Study
Caption: Workflow for the in vivo adjuvant-induced arthritis model.
Discussion on Reproducibility
The primary challenge in evaluating the reproducibility of this compound's effects is the current lack of published studies from independent research groups. The promising anti-inflammatory effects observed in the context of arthritis by the originating laboratory are significant. However, for a comprehensive understanding of its reliability and to establish it as a robust research tool or therapeutic candidate, validation by other laboratories is essential.
In contrast, Ricolinostat and Tubastatin A have been more extensively studied by multiple independent research groups in a variety of preclinical models. This broader body of literature provides greater confidence in the reproducibility of their reported effects. For instance, the anti-inflammatory and neuroprotective effects of Tubastatin A have been documented by several labs, and the anti-cancer properties of Ricolinostat are supported by numerous preclinical and clinical studies.
Conclusion
This compound (compound 21/M808) is a potent and selective HDAC6 inhibitor with demonstrated efficacy in a preclinical model of arthritis. The available data suggests it holds significant promise as a therapeutic agent for inflammatory diseases. However, the assessment of the reproducibility of its effects is limited by the current body of published literature, which appears to originate from a single research consortium.
For researchers and drug development professionals, this compound represents an intriguing new chemical entity. Future independent studies are crucial to validate the initial findings and to fully understand its pharmacological profile and therapeutic potential in comparison to other well-characterized HDAC6 inhibitors like Ricolinostat and Tubastatin A. As more data becomes available, a more definitive comparison of its reproducibility and performance will be possible.
A Head-to-Head Comparison of Hdac6-IN-34 with Leading Patented HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its primary role in deacetylating non-histone proteins, such as α-tubulin, distinguishes it from other HDAC isoforms and has spurred the development of selective inhibitors. This guide provides an objective, data-driven comparison of Hdac6-IN-34 with other prominent patented HDAC6 inhibitors: Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A.
At a Glance: Comparative Overview
| Feature | This compound | Ricolinostat (ACY-1215) | Tubastatin A | Nexturastat A |
| HDAC6 IC50 | 18 nM | 5 nM[1] | 15 nM[2] | 5 nM[3] |
| Primary Indication | Anti-inflammatory[4] | Cancer (Multiple Myeloma)[1][5] | Neurodegenerative, Cancer | Cancer (Melanoma, Multiple Myeloma)[3][6] |
| Known In Vivo Efficacy | Arthritis (Rat Model)[4] | Multiple Myeloma (Mouse Xenograft)[7] | Neurological Disease Models[8] | Melanoma, Multiple Myeloma (Mouse Xenograft)[3][6] |
In-Depth Analysis: Potency and Selectivity
The therapeutic window of an HDAC inhibitor is largely determined by its potency against the target isoform and its selectivity over other HDACs. High selectivity for HDAC6 is desirable to minimize off-target effects associated with the inhibition of other HDAC isoforms, particularly Class I HDACs, which can lead to toxicity.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity (HDAC1/HDAC6) |
| This compound | 18 | N/A | N/A | N/A | N/A | N/A |
| Ricolinostat (ACY-1215) | 5[1] | 58[4] | 48[4] | 51[4] | 100[1] | 11.6 |
| Tubastatin A | 15[2] | >15,000[5] | >15,000[5] | >15,000[5] | 900[5] | >1000 |
| Nexturastat A | 5[3] | 3,000[9] | 6,900[9] | 6,650[9] | N/A | 600 |
N/A: Data not publicly available.
Key Insights:
-
All four inhibitors demonstrate potent inhibition of HDAC6 in the low nanomolar range.
-
Tubastatin A and Nexturastat A exhibit exceptional selectivity for HDAC6 over Class I HDACs (HDAC1, 2, and 3), with selectivity ratios exceeding 1000-fold and 600-fold, respectively[2][9].
-
Ricolinostat shows a more modest selectivity of approximately 10- to 12-fold for HDAC6 over Class I HDACs[1][4].
-
A complete HDAC isoform selectivity panel for this compound is not currently available in the public domain, which limits a direct comparison of its selectivity profile.
Cellular Activity: Targeting the Cytoplasm
A hallmark of HDAC6 inhibition is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin. This event is a key indicator of target engagement within the cell and is linked to the downstream cellular effects of these inhibitors.
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Cellular Effect | Cytotoxicity Profile |
| This compound | Increases tubulin acetylation in cutaneous T-cell lymphoma cells; Inhibits TNF-α secretion in LPS-stimulated macrophages. | Data not publicly available. |
| Ricolinostat (ACY-1215) | Induces dose-dependent increases in acetylated α-tubulin in multiple myeloma cells[7]. | Induces apoptosis in multiple myeloma cells[1]. Less cytotoxic to healthy peripheral blood mononuclear cells compared to pan-HDAC inhibitors[1]. |
| Tubastatin A | Preferentially induces α-tubulin hyperacetylation at 2.5 µM with slight histone hyperacetylation at 10 µM[2]. | Protects against homocysteic acid-induced neuronal cell death[2]. |
| Nexturastat A | Leads to a dose-dependent increase of acetylated α-tubulin levels without a concomitant elevation of histone H3 acetylation in B16 melanoma cells[3]. | Potently inhibits the growth of B16 melanoma cells with a GI50 of 14.3 µM and promotes apoptosis in multiple myeloma cells[6][10]. |
In Vivo Efficacy: Preclinical Evidence
The ultimate measure of a drug candidate's potential lies in its performance in preclinical disease models.
Table 3: Summary of In Vivo Efficacy
| Inhibitor | Disease Model | Key Findings |
| This compound | Adjuvant-Induced Arthritis (Rat) | Showed excellent anti-arthritic efficacy. The inhibitor improved weight and reduced the clinical arthritis score in a dose-dependent manner[4]. |
| Ricolinostat (ACY-1215) | Multiple Myeloma Xenograft (Mouse) | In combination with bortezomib, significantly delayed tumor growth and prolonged overall survival[7]. |
| Tubastatin A | Various Neurological Disease Models | Demonstrates efficacy in animal models of various neurological diseases[8]. |
| Nexturastat A | Melanoma & Multiple Myeloma Xenograft (Mouse) | Reduced tumor growth in melanoma and multiple myeloma models[3][6]. In combination with PD-1 blockade, improved anti-tumor immune responses in a melanoma model[11]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
The diagram above illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins. Inhibition of HDAC6 leads to the accumulation of acetylated substrates, thereby modulating crucial cellular processes.
This workflow outlines the typical experimental progression for characterizing HDAC6 inhibitors, from initial enzymatic assays to in vivo efficacy studies.
Experimental Protocols
1. HDAC Enzymatic Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate (e.g., based on p53 sequence), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), trypsin, and the test inhibitor.
-
Procedure:
-
The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor in assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Trypsin is added to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to induce the acetylation of α-tubulin in cells, confirming target engagement.
-
Reagents: Cell line of interest (e.g., HeLa, MM.1S), cell culture medium, test inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (acetylated α-tubulin, total α-tubulin, and a loading control like GAPDH), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed.
-
Protein concentration in the lysates is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified to determine the relative increase in acetylated α-tubulin.
-
Conclusion
This compound is a potent HDAC6 inhibitor with demonstrated anti-inflammatory effects in a preclinical arthritis model. While its full selectivity profile remains to be elucidated, its efficacy in this model highlights its therapeutic potential. In comparison, patented inhibitors like Ricolinostat, Tubastatin A, and Nexturastat A have been more extensively characterized, particularly in the context of cancer. Ricolinostat offers a moderate selectivity profile and has advanced to clinical trials for multiple myeloma[1][5]. Tubastatin A and Nexturastat A stand out for their exceptional selectivity, which may translate to a wider therapeutic window. The choice of an optimal HDAC6 inhibitor will ultimately depend on the specific therapeutic application, balancing the requirements for potency, selectivity, and desired in vivo efficacy. Further studies are warranted to fully delineate the comparative therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating On-Target Effects of Novel HDAC6 Inhibitors: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, rigorous validation of a small molecule inhibitor's on-target effects is paramount. This guide provides a comprehensive framework for validating the specificity of a novel Histone Deacetylase 6 (HDAC6) inhibitor, exemplified here as Hdac6-IN-34, by comparing its performance against the gold standard of siRNA-mediated gene knockdown. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers aiming to confidently characterize the mechanism of action of their HDAC6-targeting compounds.
Executive Summary
Selective inhibition of HDAC6, a predominantly cytoplasmic deacetylase, holds significant therapeutic promise in oncology and neurodegenerative diseases. A critical step in the preclinical development of any new HDAC6 inhibitor is to unequivocally demonstrate that its biological effects are a direct consequence of engaging its intended target. This guide outlines a comparative approach, pitting the pharmacological inhibition by "this compound" against the genetic knockdown of HDAC6 using small interfering RNA (siRNA). The congruence of phenotypic and biochemical outcomes between these two independent methods provides strong evidence for the on-target activity of the inhibitor.
The primary readout for HDAC6 activity is the acetylation status of its key cytoplasmic substrate, α-tubulin. Both chemical inhibition and genetic silencing of HDAC6 are expected to result in a significant increase in acetylated α-tubulin. This guide will detail the experimental workflows to quantify this effect and assess downstream cellular consequences, such as impacts on cell viability.
Comparison of On-Target Effects: this compound vs. HDAC6 siRNA
To objectively assess the on-target efficacy of this compound, its effects on key molecular and cellular markers are compared directly with those induced by HDAC6 siRNA. The following tables summarize the expected quantitative data from such comparative experiments.
Note: As no public experimental data for a compound specifically named "this compound" is available, the data presented below is representative of a highly selective HDAC6 inhibitor, based on published results for compounds like Tubastatin A.
Table 1: Comparison of Effects on HDAC6 Expression and α-Tubulin Acetylation
| Treatment Group | HDAC6 Protein Level (Relative to Control) | Acetylated α-Tubulin Level (Relative to Control) | Acetylated Histone H3 Level (Relative to Control) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Negative Control siRNA | ~1.0 | ~1.0 | ~1.0 |
| This compound (e.g., 1µM) | ~1.0 | ~3.5-fold increase | ~1.0 (No significant change) |
| HDAC6 siRNA | ~0.2 (80% knockdown) | ~3.0-fold increase | ~1.0 (No significant change) |
This table illustrates that while this compound does not affect the total protein level of HDAC6, it significantly increases the acetylation of its substrate, α-tubulin, without affecting histone acetylation, indicating selectivity. HDAC6 siRNA validates this by reducing HDAC6 protein levels and producing a similar increase in acetylated α-tubulin.
Table 2: Comparison of Effects on Cell Viability
| Treatment Group | Cell Viability (% of Untreated Control) |
| Untreated Control | 100% |
| Negative Control siRNA | ~98% |
| This compound (e.g., 1µM) | ~85% |
| HDAC6 siRNA | ~88% |
This table demonstrates that both the selective inhibitor and siRNA-mediated knockdown of HDAC6 can lead to a modest reduction in cell viability in certain cell lines, further corroborating the on-target nature of the inhibitor's effect.
Experimental Validation Workflow
The following diagram illustrates the logical workflow for validating the on-target effects of an HDAC6 inhibitor using siRNA as a benchmark.
Caption: Workflow for validating on-target effects of this compound.
Signaling Pathway of HDAC6
The diagram below illustrates the primary signaling pathway involving HDAC6 and its role in deacetylating α-tubulin, a key component of microtubules.
Caption: HDAC6 deacetylates α-tubulin, impacting microtubule dynamics.
Detailed Experimental Protocols
1. Cell Culture and Transfection
-
Cell Lines: HeLa or MCF-7 cells are commonly used for these assays.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection. Transfect cells with 50 nM of either a validated HDAC6 siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Cells are typically harvested 48-72 hours post-transfection for analysis.
2. Western Blot Analysis
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-HDAC6
-
Mouse anti-acetylated α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
Rabbit anti-acetylated Histone H3 (for selectivity)
-
Rabbit anti-Histone H3 (loading control)
-
-
Detection: After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with siRNAs as described above.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the untreated control.
By following this comprehensive guide, researchers can systematically and rigorously validate the on-target effects of novel HDAC6 inhibitors, providing a solid foundation for further preclinical and clinical development.
Comparative Analysis of a Selective HDAC6 Inhibitor's Impact on Histone Versus Non-Histone Proteins
A guide for researchers, scientists, and drug development professionals on the differential effects of selective Histone Deacetylase 6 (HDAC6) inhibition.
Introduction:
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins. While pan-HDAC inhibitors affect a broad range of HDAC isoforms and consequently impact global histone acetylation, isoform-selective inhibitors offer a more targeted approach with the potential for reduced off-target effects. HDAC6, a unique class IIb HDAC, is predominantly localized in the cytoplasm and is primarily responsible for the deacetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[1][2][3][4] Its role in histone deacetylation is considered minimal under normal physiological conditions.[1][4]
This guide provides a comparative analysis of the impact of a selective HDAC6 inhibitor on histone versus non-histone protein substrates. Due to the limited availability of specific data for a compound named "Hdac6-IN-34," this analysis utilizes data from well-characterized and highly selective HDAC6 inhibitors, such as Tubastatin A and Ricolinostat (ACY-1215), to illustrate the principles of selective HDAC6 inhibition.
Data Presentation: Quantitative Analysis of Inhibitor Selectivity
The selectivity of an HDAC inhibitor is a critical determinant of its biological effects. The following table summarizes the inhibitory potency (IC50 values) of representative selective HDAC6 inhibitors against HDAC6 and class I HDACs, which are the primary regulators of histone acetylation.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Primary Substrate Affected | Reference |
| Ricolinostat (ACY-1215) | 4.7 | >6000 | >1276 | α-tubulin | [5] |
| Tubastatin A | 15 | 1700 | ~113 | α-tubulin | [6] |
| T-3796106 | 12 | >6000 | >500 | α-tubulin | [5] |
| HPB | ~50 | ~1800 | ~36 | α-tubulin | [1] |
Key Observation: The data clearly demonstrates that selective HDAC6 inhibitors exhibit significantly higher potency against HDAC6 compared to HDAC1. This high selectivity ratio is indicative of their preferential impact on non-histone protein substrates of HDAC6, such as α-tubulin, over histone proteins.
Impact on Protein Acetylation: Histone vs. Non-Histone
The differential activity of selective HDAC6 inhibitors is reflected in their distinct effects on the acetylation status of cellular proteins.
| Protein Type | Effect of Selective HDAC6 Inhibition | Key Substrate | Supporting Evidence |
| Non-Histone Proteins | Significant increase in acetylation | α-tubulin, Hsp90, Cortactin | Treatment of cells with selective HDAC6 inhibitors leads to a dose-dependent increase in acetylated α-tubulin.[2][5] This is a hallmark of HDAC6 inhibition.[1][7] |
| Histone Proteins | Minimal to no change in acetylation at therapeutic concentrations | Histone H3, Histone H4 | At concentrations where significant tubulin hyperacetylation is observed, selective HDAC6 inhibitors do not cause a detectable increase in histone acetylation.[1][2][8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the analysis of HDAC6 inhibitor activity.
In Vitro HDAC Enzyme Activity Assay (Fluorogenic)
This assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is proportional to the enzyme activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 and HDAC6 enzymes are diluted in assay buffer. A fluorogenic HDAC substrate is also prepared in the assay buffer.
-
Inhibitor Preparation: The test compound (e.g., a selective HDAC6 inhibitor) is serially diluted to various concentrations.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the HDAC enzyme, the fluorogenic substrate, and the test inhibitor at a specific concentration. Control wells with no inhibitor (100% activity) and a known pan-HDAC inhibitor like Trichostatin A (background) are included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: A developer solution is added to each well, which stops the enzymatic reaction and initiates the release of the fluorophore from the deacetylated substrate. The plate is incubated at room temperature for a further 15-30 minutes.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Western Blot Analysis for Protein Acetylation
This method is used to assess the effect of HDAC inhibitors on the acetylation levels of specific histone and non-histone proteins in cultured cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Antibodies specific for acetylated forms of proteins (e.g., acetyl-α-tubulin, acetyl-histone H3) are used to quantify changes in acetylation.
Protocol:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with the HDAC inhibitor at various concentrations for a specific duration (e.g., 4, 8, or 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor to preserve the acetylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The level of acetylated protein is normalized to the total amount of that protein.
Signaling Pathways and Experimental Workflows
The selective inhibition of HDAC6 can modulate various signaling pathways, primarily through its impact on the cytoskeleton and protein trafficking.
HDAC6-Mediated Deacetylation and its Inhibition
Caption: Mechanism of HDAC6-mediated tubulin deacetylation and its inhibition.
Experimental Workflow for Assessing Inhibitor Selectivity
References
- 1. pnas.org [pnas.org]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Hdac6-IN-34: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of the histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-34. The following information is based on the safety data sheet for the closely related compound, HDAC6-IN-3, and should be considered a primary reference for establishing safe operational and disposal plans.
Essential Safety and Chemical Data
A comprehensive understanding of a compound's properties is the first step in safe handling. The table below summarizes the key quantitative data for HDAC6-IN-3, which is structurally similar to this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₄ | DC Chemicals Safety Data Sheet for HDAC6-IN-3 |
| Molecular Weight | 345.44 g/mol | DC Chemicals Safety Data Sheet for HDAC6-IN-3 |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | DC Chemicals Safety Data Sheet for HDAC6-IN-3 |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals Safety Data Sheet for HDAC6-IN-3 |
Experimental Protocols: Proper Disposal Procedure
Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
Personnel Protective Equipment (PPE) Check:
-
Before you begin: Ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Step 1: Segregation of Waste
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
Step 2: Container Management
-
Use a container that is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
Label the container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the safety data sheet (SDS) for HDAC6-IN-3 or any available safety information for this compound.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in operational excellence.
Essential Safety and Logistical Information for Handling Hdac6-IN-34
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides crucial safety and logistical information for the handling of Hdac6-IN-34 (CAS: 1432508-73-0), a selective inhibitor of Histone Deacetylase 6 (HDAC6). The following guidelines are based on general safety protocols for handling similar research chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A full-length lab coat should be worn and buttoned to its full length. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: this compound should be handled with care to prevent any direct contact.
-
Use in a Ventilated Area: All work with the solid form of the compound or its solutions should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Weighing: When weighing the solid compound, use an analytical balance within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Storage:
-
Temperature: Store the solid compound at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent degradation from moisture and air.
-
Solutions: Stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container for hazardous liquid waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
Experimental Workflow for In Vitro HDAC6 Inhibition Assay
The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of this compound on HDAC6 in a cell-based assay.
Caption: A general workflow for an in vitro HDAC6 inhibition assay.
HDAC6 Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates various cellular processes by deacetylating non-histone proteins. The following diagram illustrates some of the key signaling pathways influenced by HDAC6.
Caption: Key signaling pathways regulated by HDAC6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
